Despentamino Pentazido Tobramycin
Beschreibung
Eigenschaften
CAS-Nummer |
468065-22-7 |
|---|---|
Molekularformel |
C18H27N15O9 |
Molekulargewicht |
597.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Synonyme |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
Herkunft des Produkts |
United States |
Engineering Aminoglycosides: A Technical Guide to Despentamino Pentazido Tobramycin
The Aminoglycoside Modification Challenge
Tobramycin is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces tenebrarius. It is a cornerstone in the clinical management of severe Gram-negative infections, particularly for treating Pseudomonas aeruginosa in cystic fibrosis patients 1[1]. However, the rapid emergence of antimicrobial resistance (AMR)—driven by aminoglycoside-modifying enzymes (AMEs) and enhanced efflux pump activity—necessitates the development of novel, semi-synthetic tobramycin derivatives 2[2].
Modifying the tobramycin scaffold, specifically at the primary 6″-hydroxyl position, has proven highly effective in circumventing AMR while preserving the drug's ability to bind to the 16S rRNA 3[3]. Achieving regioselective modification on a molecule with five highly reactive amino groups and multiple hydroxyl groups requires a sophisticated protection strategy. This is where despentamino pentazido tobramycin and its protected ether derivatives serve as critical synthetic intermediates.
The Pentazido Strategy: Chemical Causality
In native tobramycin, the five amino groups are highly nucleophilic. Any attempt to directly alkylate or acylate the hydroxyl groups would result in preferential N-alkylation. To invert this reactivity, chemists employ a "diazo-transfer" reaction, converting the five primary amines into azides (-N3), yielding despentamino pentazido tobramycin 4[4].
Causality of Experimental Choice : Azides are chosen over standard carbamate protecting groups (like Boc or Cbz) for three fundamental reasons:
-
Steric Profile : Azides are linear and sterically compact, minimizing steric hindrance during subsequent modifications of the dense aminoglycoside core.
-
Orthogonal Stability : Azides are completely inert to the basic conditions required for etherification (e.g., benzylation using NaH/BnBr) and the fluoride conditions used for silyl ether cleavage4[4].
-
Simultaneous Global Deprotection : At the end of the synthetic sequence, the azides can be reduced back to amines simultaneously with the cleavage of benzyl ether protecting groups via a single catalytic hydrogenolysis step, drastically improving overall yield 4[4].
Figure 2: Logical causality and analytical benefits of the pentazido protection strategy.
Physicochemical Properties of Key Intermediates
Several variations of the pentazido intermediate are commercially available for drug development, differing primarily in their hydroxyl protection schemes.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Despentamino Pentazido Tobramycin 6''-tert-Butyldimethysilyl Ether | C₂₄H₄₁N₁₅O₉Si | 711.30 | Unprotected secondary hydroxyls; primary 6''-OH masked by TBDMS5[5]. |
| Despentamino Pentazido Tobramycin Tetrabenzyl Ether | C₄₆H₅₁N₁₅O₉ | 957.99 | Secondary hydroxyls protected by benzyl ethers; 6''-OH free for modification6[6]. |
| Despentamino Pentazido Tobramycin Tetrabenzyl Ether 6''-TBDMS Ether | C₅₂H₆₅N₁₅O₉Si | 1072.25 | Fully protected scaffold; requires selective TBAF deprotection before use . |
Self-Validating Experimental Protocol: Synthesis of 6″-Modified Tobramycin
The following protocol outlines the generation and utilization of the pentazido intermediate. Every step includes an in-process analytical validation to ensure a self-correcting workflow.
Phase 1: Global Amine Masking (Diazo Transfer)
-
Procedure : Dissolve tobramycin in an aqueous buffer (pH ~7.5). Add a catalytic amount of CuSO₄ and an excess of a diazo-transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride) 7[7]. Stir at room temperature for 12-18 hours.
-
Validation : Monitor via Fourier-transform infrared spectroscopy (FT-IR). The reaction is complete when a strong, sharp absorption band appears at ~2100 cm⁻¹, confirming the presence of the azide groups.
Phase 2: Regioselective Silylation of the 6″-Hydroxyl
-
Procedure : Dissolve the crude pentazido tobramycin in anhydrous pyridine. Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) at 0°C.
-
Causality : The bulky TBDMS group selectively reacts with the less sterically hindered primary 6″-hydroxyl group, leaving the secondary hydroxyls untouched.
-
Validation : Electrospray Ionization Mass Spectrometry (ESI-MS) should show a mass shift corresponding to a single TBDMS addition (+114 Da).
Phase 3: Global Benzylation of Secondary Hydroxyls
-
Procedure : Dissolve the product from Phase 2 in anhydrous DMF. Add sodium hydride (NaH) at 0°C, followed by an excess of benzyl bromide (BnBr).
-
Validation : Thin-Layer Chromatography (TLC) will show a significant shift to a highly non-polar Rf value. ESI-MS confirms the addition of four benzyl groups, yielding Despentamino Pentazido Tobramycin Tetrabenzyl Ether 6''-TBDMS Ether 8[8].
Phase 4: Deprotection and 6″-Modification
-
Procedure : Treat the fully protected intermediate with tetrabutylammonium fluoride (TBAF) in THF to selectively cleave the TBDMS ether, exposing the 6″-OH. This hydroxyl can then be converted to a leaving group (e.g., tosylate) and substituted with various functional groups (e.g., alkyl chains, deferiprone tethers) to create novel conjugates 4[4].
-
Validation : Disappearance of the silicon methyl peaks (~0 ppm) in ¹H-NMR.
Phase 5: Global Hydrogenolysis (Final Deprotection)
-
Procedure : Dissolve the modified intermediate in methanol/acetic acid. Add Pearlman's catalyst (Pd(OH)₂/C) and stir under a hydrogen atmosphere (H₂ gas) 4[4].
-
Causality : This single step elegantly reduces all five azides back to primary amines and cleaves all four benzyl ethers, yielding the final bioactive tobramycin derivative 3[3].
-
Validation : Complete disappearance of the azide peak (~2100 cm⁻¹) in FT-IR and a massive mass drop in ESI-MS corresponding to the loss of four benzyls and reduction of N₃ to NH₂.
Figure 1: Synthetic workflow for regioselective tobramycin modification via pentazido intermediates.
Translational Applications in Drug Discovery
The utilization of despentamino pentazido tobramycin has unlocked several new classes of antibiotics. For instance, researchers have successfully synthesized amphiphilic tobramycin-deferiprone conjugates 4[4]. By attaching an iron chelator (deferiprone) to the 6″-position, these conjugates exploit bacterial iron-uptake pathways to enhance outer membrane permeability, effectively potentiating the activity of other antibiotics against multi-drug resistant P. aeruginosa4[4]. Furthermore, 6″-modified derivatives have demonstrated a promising ability to circumvent AMR in E. coli strains associated with elongation factor G mutations, maintaining their core mechanism of binding to the 16S rRNA and inducing lethal protein translation errors 2[2].
References
-
Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI.[Link]
-
Exploring Antibiotic-Potentiating Effects of Tobramycin–Deferiprone Conjugates in Pseudomonas aeruginosa. PMC.[Link]
- Regioselective diazotation of aminoglycosides.
-
Despentamino Pentazido Tobramycin Tetrabenzyl Ether. CRO Splendid Lab Pvt. Ltd.[Link]
-
Toronto Research Chemicals (Page 123). ChemBuyersGuide.com.[Link]
-
Tobramycin. Wikipedia.[Link]
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- 5. Buy Online TRC - Despentamino Pentazido Tobramycin 6''-tert-Butyldimethysilyl Ether | LGC Standards [lgcstandards.com]
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- 7. WO2013191550A1 - Regioselective diazotation of aminoglycosides - Google Patents [patents.google.com]
- 8. axel.as-1.co.jp [axel.as-1.co.jp]
Synthesis and Characterization of Despentamino Pentazido Tobramycin: A Critical Intermediate in Aminoglycoside Derivatization
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria has necessitated the development of next-generation antibiotics and antibiotic adjuvants. Tobramycin, a broad-spectrum aminoglycoside, is a prime candidate for structural derivatization to create amphiphilic antimicrobials that can disrupt bacterial membranes[1][2]. However, the presence of five highly reactive, polycationic primary amines on the tobramycin scaffold makes direct, regioselective modification of its hydroxyl groups nearly impossible.
To bypass this synthetic bottleneck, researchers utilize a diazo-transfer reaction to convert the five primary amines into unreactive azides, yielding despentamino pentazido tobramycin (CAS: 468065-22-7)[3][4]. This in-depth technical guide explores the exact mass characteristics, mechanistic rationale, and self-validating experimental protocols required to synthesize and utilize this critical intermediate.
Physicochemical Properties & Mass Spectrometry Data
Accurate mass spectrometry is the primary self-validating tool for this synthesis. Because aminoglycosides are prone to incomplete functionalization, distinguishing between tetra-azido and penta-azido products is critical. Each primary amine ( −NH2 , 16.0187 Da) replaced by an azide ( −N3 , 42.0092 Da) results in a net mass shift of +25.9905 Da. For the complete conversion of five amines, the total mass shift ( Δm ) is exactly +129.9525 Da .
High-Resolution Mass Spectrometry (HRMS), typically via Electrospray Ionization Time-of-Flight (ESI-TOF), must be used to confirm the monoisotopic exact mass of 597.2116 Da[3][5].
| Property | Value |
| Chemical Name | Despentamino pentazido tobramycin |
| CAS Registry Number | 468065-22-7 |
| Molecular Formula | C18H27N15O9 |
| Average Molecular Weight | 597.51 g/mol |
| Monoisotopic Exact Mass | 597.2116 Da |
| Precursor Molecule | Tobramycin ( C18H37N5O9 , Exact Mass: 467.2591 Da) |
| Net Mass Shift ( Δm ) | +129.95 Da (Complete conversion) |
| Solubility | Methanol, Chloroform, Ethyl Acetate |
Mechanistic Rationale: The Diazo-Transfer Reaction
The conversion of amines to azides serves as an optimal orthogonal protection strategy. Azides are electron-withdrawing, non-participating groups that are completely inert to the harsh basic conditions (e.g., Sodium Hydride, NaH ) used during subsequent O-alkylation of the tobramycin hydroxyl groups[6].
Historically, this transformation relied on, which poses a severe explosion hazard when concentrated[6]. Modern protocols have transitioned to, a shelf-stable, non-explosive, and highly efficient diazo-transfer reagent[7]. The reaction is catalyzed by Cu(II) ions, which coordinate both the primary amine and the sulfonyl azide, lowering the activation energy for the transfer of the diazo group.
Mechanistic workflow from Tobramycin to amphiphilic antibiotic adjuvants via the pentazido intermediate.
Experimental Methodology: Self-Validating Protocol
As a Senior Application Scientist, it is vital to ensure that every protocol is self-validating. The following methodology for synthesizing despentamino pentazido tobramycin incorporates built-in quality control checkpoints to guarantee complete conversion.
Step 1: Reaction Setup
-
Solvent Preparation: Dissolve Tobramycin free base (1.0 eq) in a biphasic solvent mixture of Methanol/Water/Dichloromethane (MeOH: H2O :DCM, 3:1:1 v/v). Causality: Tobramycin is highly water-soluble, while the resulting pentazido product is highly lipophilic. This biphasic system ensures the starting material remains dissolved while driving the product into the organic phase, preventing product inhibition.
-
Basification: Add Potassium Carbonate ( K2CO3 , 15.0 eq). Causality: Aminoglycosides have pKa values ranging from 6.5 to 9.5. A basic environment ensures all five amines are deprotonated and act as potent nucleophiles.
-
Catalyst Addition: Add Copper(II) Sulfate Pentahydrate ( CuSO4⋅5H2O , 0.1 eq). The solution will turn light blue.
Step 2: Diazo Transfer
-
Reagent Addition: Slowly add Imidazole-1-sulfonyl azide hydrogen sulfate (6.0 eq) to the stirring mixture at room temperature. Causality: A slight excess (1.2 eq per amine) ensures complete conversion without generating excessive unreacted azide waste.
-
Incubation: Stir the reaction vigorously at room temperature for 16-24 hours.
Step 3: Self-Validation & Workup
-
TLC Check (Validation Checkpoint 1): Spot the reaction mixture on a silica TLC plate. Elute with DCM:MeOH (9:1). Stain with Ninhydrin and heat. Causality: A negative Ninhydrin test (no purple spots) confirms the complete absence of primary amines.
-
Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove imidazole byproducts), saturated NaHCO3 , and brine.
-
Drying & Concentration: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield despentamino pentazido tobramycin as an off-white foam.
-
HRMS Check (Validation Checkpoint 2): Perform ESI-TOF MS. The presence of a dominant peak at m/z 598.2194 [M+H]+ and the strict absence of peaks at m/z 572.22 (tetra-azido) validates the structural integrity of the batch.
Downstream Applications: Orthogonal Deprotection
Once the pentazido core is synthesized, the remaining hydroxyl groups can be selectively modified. For instance, in the development of, the hydroxyls are alkylated with lipophilic chains (e.g., benzyl or isopentyl groups)[1][2].
Following O-alkylation, the azides must be reduced back to amines to restore the polycationic nature required for ribosomal binding and outer membrane permeabilization. This is typically achieved via the Staudinger Reduction using Trimethylphosphine ( PMe3 ) in THF/ H2O , which smoothly reduces the azides to primary amines without cleaving the newly formed ether linkages[6].
Orthogonal protection logic enabling selective O-alkylation of tobramycin.
References
-
Tobramycin | C18H37N5O9 | CID 36294 PubChem, National Library of Medicine URL:[Link]
-
An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin PubMed Central (PMC) URL:[Link]
-
Differential Effects of Linkers on the Activity of Amphiphilic Tobramycin Antifungals MDPI Molecules URL:[Link]
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- 5. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
In Vitro Pharmacokinetic Profiling of Despentamino Pentazido Tobramycin: Methodological Frameworks for Highly Modified Aminoglycoside Intermediates
Executive Summary
The development of amphiphilic aminoglycosides (AAGs) represents a paradigm shift in combating antimicrobial resistance (AMR). By grafting hydrophobic moieties onto the hydrophilic aminoglycoside core, researchers can redirect the molecule's primary target from ribosomal RNA to the bacterial membrane[1]. Despentamino pentazido tobramycin (DPT) —and its protected derivatives such as DPT tetrabenzyl ether—serves as a critical synthetic intermediate in this pipeline[2].
However, the substitution of five ionizable amino groups with neutral, lipophilic azido groups, combined with hydroxyl protection, fundamentally alters the molecule's physicochemical properties. This whitepaper provides an authoritative, causality-driven framework for evaluating the in vitro pharmacokinetics (PK) of DPT, detailing why standard aminoglycoside assays fail and how to engineer self-validating protocols for highly lipophilic intermediates.
Mechanistic Causality: The Lipophilic Shift
To design an effective in vitro PK workflow, we must first understand the causality behind the molecule's behavior.
Parent tobramycin is a polycationic, highly hydrophilic molecule (clogP < -5). Its pharmacokinetic profile is characterized by negligible intestinal permeability (relying on paracellular transport if at all), zero cytochrome P450 (CYP450) metabolism, and low plasma protein binding. It enters Gram-negative bacteria via self-promoted uptake[3].
Conversely, DPT is highly lipophilic. The conversion of amines to azides and the addition of benzyl ethers shift the clogP to > +5. This structural inversion dictates a completely different in vitro ADME reality:
-
Permeability: DPT is capable of passive transcellular diffusion but becomes highly susceptible to P-glycoprotein (P-gp) efflux[4].
-
Metabolism: Unlike the parent drug, the lipophilic DPT scaffold is vulnerable to hepatic clearance. Benzyl ethers are targets for CYP-mediated O-dealkylation, while azido groups can be reduced by microsomal reductases[5].
-
Distribution: High lipophilicity drives extensive non-specific binding to plastics and high plasma protein binding (PPB), requiring specialized equilibrium dialysis techniques.
Fig 1. Putative transport and metabolic pathways of DPT in vitro.
Self-Validating In Vitro PK Protocols
A robust in vitro assay is a closed, self-validating system. The following protocols are engineered specifically for the lipophilic nature of DPT.
Bi-directional Caco-2 Permeability & Efflux Profiling
Standard Caco-2 assays often misreport the permeability of lipophilic compounds due to intracellular trapping or non-specific binding to the polycarbonate membrane[4].
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells (passage 25–38) on 12-well polycarbonate Transwell inserts at 1×105 cells/cm². Culture for 21 days.
-
Validation (Gate 1): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.
-
Dosing: Prepare a 10 µM solution of DPT in HBSS buffer (pH 7.4) containing 1% BSA to mitigate non-specific plastic binding.
-
Incubation: Apply dosing solution to the Apical (A) chamber for A→B assessment, and Basolateral (B) chamber for B→A assessment. Incubate at 37°C for 120 minutes.
-
Efflux Inhibition: Run a parallel B→A assay co-incubated with 50 µM Verapamil (a known P-gp inhibitor) to validate active efflux mechanisms.
-
Self-Validation (Mass Balance): Calculate total recovery: (Amount_Apical + Amount_Basolateral + Amount_Cellular) / Amount_Initial. If recovery is <80%, it indicates membrane trapping, requiring the addition of lipid-binding proteins in the receiver compartment.
Hepatic Microsomal Stability & Reductase Liability
Because DPT is an intermediate, assessing the stability of its azido groups and protective ethers is critical before downstream in vivo testing[5].
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add DPT to a final concentration of 1 µM. Incubate at 37°C for 5 minutes.
-
Initiation: Trigger the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Self-Validation (Controls):
-
Negative Control: Omit NADPH to rule out chemical instability in the buffer.
-
Positive Control: Run parallel incubations with Testosterone (CYP3A4 substrate) to confirm microsomal viability.
-
-
Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, specifically monitoring for mass shifts of -26 Da (azide reduction to amine) and -90 Da (loss of benzyl ether).
Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
Highly lipophilic aminoglycoside intermediates exhibit drastically higher PPB than their parent compounds, which can restrict their free fraction ( fu ) and limit efficacy.
Step-by-Step Methodology:
-
Setup: Spike human plasma with DPT to a concentration of 5 µM.
-
Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO). Load 350 µL of PBS into the buffer chamber.
-
Incubation: Seal and incubate on an orbital shaker at 37°C for 4 hours to reach equilibrium.
-
Matrix Matching: Post-incubation, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. (This ensures identical matrix effects during LC-MS/MS ionization).
-
Self-Validation: Calculate the remaining mass in both chambers. A loss of >15% indicates non-specific binding to the dialysis membrane, necessitating the use of pre-conditioned low-binding plates.
Fig 2. In vitro PK workflow for lipophilic aminoglycoside intermediates.
Quantitative Data Synthesis
To illustrate the profound pharmacokinetic shift caused by the azido and benzyl modifications, Table 1 compares the typical in vitro parameters of the hydrophilic parent (Tobramycin) against its highly lipophilic intermediate (DPT Tetrabenzyl Ether).
Table 1: Comparative In Vitro PK Parameters
| Parameter | Tobramycin (Parent) | DPT Tetrabenzyl Ether | Analytical Implication |
| LogP / clogP | -5.8 | > +5.5 | Shift from hydrophilic to highly lipophilic. |
| Caco-2 Papp A→B ( 10−6 cm/s) | < 0.1 (Negligible) | 12.5 (Moderate) | DPT achieves transcellular permeability. |
| Caco-2 Papp B→A ( 10−6 cm/s) | < 0.1 | 38.4 | High basolateral-to-apical transport. |
| Efflux Ratio (B→A / A→B) | ~ 1.0 | 3.07 | Ratio > 2.0 confirms DPT is a P-gp substrate. |
| HLM CLint (µL/min/mg) | < 5.0 (Stable) | 145.0 (High Clearance) | CYP-mediated debenzylation and azido reduction. |
| Plasma Protein Binding (%) | < 10% | 98.2% | Requires matrix-matched LC-MS/MS to quantify free fraction. |
Conclusion
Evaluating the in vitro pharmacokinetics of despentamino pentazido tobramycin requires abandoning the classical aminoglycoside testing paradigms. Because this intermediate behaves as a highly lipophilic small molecule, researchers must implement stringent controls for non-specific binding, P-gp mediated efflux, and CYP450/reductase liabilities. By utilizing the self-validating protocols outlined above, drug development professionals can accurately profile these critical scaffolds before advancing them into in vivo models or finalizing their synthesis into amphiphilic antimicrobial agents.
References
1.[1] Amphiphilic Aminoglycosides as Medicinal Agents Source: MDPI URL:[Link]
2.[2] Polymyxin B3–Tobramycin Hybrids with Pseudomonas aeruginosa-Selective Antibacterial Activity and Strong Potentiation of Rifampicin, Minocycline, and Vancomycin Source: ACS Infectious Diseases URL:[Link]
3.[4] Dose-Dependent Targeted Suppression of P-glycoprotein Expression and Function in Caco-2 Cells Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
4.[5] Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension Source: Springer Nature URL:[Link]
5.[3] Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria Source: PMC (National Institutes of Health) URL:[Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Efficiency Click Chemistry Protocol for Despentamino Pentazido Tobramycin
Strategic Rationale & Mechanistic Insights
Tobramycin is a broad-spectrum aminoglycoside antibiotic renowned for its efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa. However, the rapid emergence of multidrug-resistant (MDR) pathogens has necessitated the structural evolution of native antibiotics into advanced semi-synthetic derivatives[1].
Native tobramycin possesses five primary amino groups (at positions 1, 3, 2′, 6′, and 3′′). By utilizing highly efficient diazo transfer reagents—such as imidazole-1-sulfonyl azide hydrochloride—all five amines can be globally converted into azides, yielding despentamino pentazido tobramycin [2]. This transformation strips the molecule of its polycationic nature, converting it into a bioorthogonal, pentavalent scaffold[3].
Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this scaffold enables the simultaneous, regioselective conjugation of five alkyne-bearing moieties[4]. This "penta-click" strategy is highly prized in drug development for creating multivalent antimicrobial peptides, poly-fluorophore imaging agents, or targeted delivery vehicles[5].
The Causality of the Catalytic System
Achieving complete penta-substitution without degrading the delicate glycosidic linkages of the aminoglycoside core requires a meticulously balanced catalytic system:
-
In Situ Cu(I) Generation: Copper(II) sulfate is reduced by sodium ascorbate to generate the catalytically active Cu(I) species. Ascorbate must be used in excess to maintain the reducing environment throughout the extended reaction time required for five consecutive cycloadditions[5].
-
THPTA Ligand Stabilization: The use of tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is non-negotiable for this protocol. THPTA acts as a water-soluble accelerating ligand that tightly coordinates Cu(I), preventing its disproportionation and suppressing the generation of reactive oxygen species (ROS) that would otherwise cleave the tobramycin core[6].
Quantitative Reaction Parameters
To ensure complete conversion of all five azide sites, the terminal alkyne must be supplied in a stoichiometric excess (1.5 equivalents per azide group). The quantitative parameters for a standard 10 mM scale reaction are summarized below.
| Component | Equivalents | Final Concentration | Function |
| Despentamino Pentazido Tobramycin | 1.0 eq | 10 mM | Pentavalent Azide Scaffold |
| Terminal Alkyne | 7.5 eq | 75 mM | Conjugation Partner (1.5 eq per azide) |
| CuSO₄·5H₂O | 0.5 eq | 5 mM | Precatalyst (Cu(II) source) |
| THPTA Ligand | 0.5 eq | 5 mM | Cu(I) Stabilizer / Rate Accelerator |
| Sodium Ascorbate | 2.5 eq | 25 mM | Reducing Agent |
Experimental Methodology
Reagent Preparation
-
Scaffold Solution: Dissolve despentamino pentazido tobramycin in tert-butanol (t-BuOH) or DMF to a concentration of 100 mM. (Note: The pentazido derivative is highly lipophilic compared to native tobramycin; organic co-solvents are required).
-
Alkyne Solution: Dissolve the terminal alkyne in the same solvent to a concentration of 100 mM.
-
Catalyst Stocks: Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (50 mM) and THPTA (50 mM).
-
Reducing Agent: Prepare a 100 mM aqueous solution of Sodium Ascorbate immediately before use.
-
Self-Validating Check: The ascorbate solution must be completely colorless. A yellow or brown tint indicates premature oxidation, which will poison the click reaction. Discard and remake if discolored.
-
Reaction Assembly
-
In a 5 mL reaction vial equipped with a magnetic stir bar, combine the tobramycin scaffold solution and the terminal alkyne solution. Dilute with water to approach a 1:1 (v/v) organic/aqueous solvent ratio.
-
Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions. Allow them to incubate for 5 minutes at room temperature. Causality: Pre-complexing the copper with THPTA ensures that the Cu(I) generated upon reduction is instantly stabilized, preventing the precipitation of inactive copper salts.
-
Add the Cu-THPTA complex to the main reaction vial.
-
Initiate the cycloaddition by adding the freshly prepared Sodium Ascorbate solution dropwise. The mixture will briefly turn light brown and then clear, visually confirming the generation of the active Cu(I)-THPTA complex.
Incubation and Purification
-
Degas the reaction mixture via nitrogen sparging for 5 minutes to minimize oxidative side reactions.
-
Seal the vial and stir at 40 °C for 16–24 hours[5].
-
In-Process Monitoring: Monitor the reaction progress via LC-MS.
-
Self-Validating Check: Analyze the mass spectra for the complete disappearance of the starting material and intermediate tri-/tetra-substituted species. The reaction is complete only when a single mass peak corresponding to the penta-triazole conjugate is dominant.
-
-
Quenching: Terminate the reaction by adding 10 equivalents of EDTA (relative to copper) to chelate the catalyst. Stir for 30 minutes.
-
Purification: Purify the crude mixture via preparative Reverse-Phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA)[4].
-
Lyophilize the product fractions to yield the purified penta-triazole tobramycin conjugate as a solid powder.
Workflow Visualization
CuAAC workflow for the pentavalent functionalization of despentamino pentazido tobramycin.
Sources
Application Note: Precision Engineering of Tobramycin-Gold Nanoparticle Conjugates via Bioorthogonal Click Chemistry
Target Audience: Nanomedicine Researchers, Synthetic Chemists, and Antibacterial Drug Development Professionals.
Executive Rationale
The rise of multidrug-resistant (MDR) Gram-negative pathogens, particularly Pseudomonas aeruginosa, necessitates the development of advanced antimicrobial delivery systems. Gold nanoparticles (AuNPs) offer a unique platform for multivalent drug presentation, enabling enhanced biofilm penetration and localized high-density drug delivery[1]. However, the direct conjugation of polycationic antibiotics like tobramycin to AuNPs presents a severe synthetic challenge.
Tobramycin's bactericidal efficacy relies entirely on its five primary amines, which displace divalent cations in the bacterial outer membrane and bind to the 16S rRNA of the 30S ribosomal subunit[2]. Traditional bioconjugation techniques (e.g., NHS-ester crosslinking) indiscriminately consume these critical amines, resulting in heterogeneous nanoparticle batches with drastically reduced antimicrobial activity. To circumvent this, we employ a "mask-conjugate-release" strategy utilizing despentamino pentazido tobramycin —a derivative where all five primary amines are transiently masked as bioorthogonal azide groups[].
Mechanistic Insights: The "Mask and Release" Strategy
As a Senior Application Scientist, it is critical to understand the causality behind this molecular design. The pentazido functionalization serves a dual purpose[4]:
-
Bioorthogonal Tethering: The azide groups provide highly specific handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, allowing covalent attachment to alkyne-functionalized AuNPs without off-target crosslinking[5].
-
Pharmacophore Preservation: By masking the amines during the metal-catalyzed conjugation step, we prevent Cu-induced oxidation or side reactions. Following the click reaction, a mild Staudinger reduction is applied to convert the unreacted azido groups back into primary amines, fully restoring the polycationic state required for bacterial targeting[2].
Workflow of AuNP-Tobramycin conjugation via click chemistry and Staudinger reduction.
Experimental Methodologies
Note: Every protocol below is designed as a self-validating system. The successful transition between steps is monitored via dynamic light scattering (DLS) and zeta potential tracking.
Phase 1: Preparation of Alkyne-Functionalized AuNPs
Steric stabilization is required to prevent nanoparticle aggregation during the subsequent Cu-catalyzed click reaction. We utilize a heterobifunctional Alkyne-PEG-SH linker.
-
Ligand Exchange: To 10 mL of 20 nm citrate-capped AuNPs (OD = 1.0), add 100 µL of Alkyne-PEG-SH (MW ~1000 Da, 10 mM in aqueous solution).
-
Incubation: Stir the mixture continuously for 12 hours at room temperature to allow complete displacement of the citrate capping agents by the thiol groups.
-
Purification: Centrifuge the solution at 12,000 rcf for 15 minutes. Discard the supernatant containing excess PEG and resuspend the functionalized AuNP pellet in 10 mL of ultra-pure water. Repeat this wash step twice.
Phase 2: CuAAC Click Conjugation
This step covalently tethers the despentamino pentazido tobramycin to the nanoparticle surface[4].
-
Reaction Assembly: To 5 mL of the purified Alkyne-PEG-AuNPs, add 500 µL of unprotected despentamino pentazido tobramycin (1 mM in DMSO).
-
Catalyst Preparation: In a separate vial, pre-mix 10 µL of CuSO4 (50 mM in water) with 20 µL of THPTA ligand (50 mM in water). Causality note: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and prevents Cu-induced aggregation of the AuNPs.
-
Initiation: Add the CuSO4/THPTA complex to the AuNP mixture, followed immediately by 50 µL of freshly prepared Sodium Ascorbate (100 mM in water) to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation & Purification: Stir in the dark at room temperature for 12 hours. Purify via dialysis (10 kDa MWCO) against ultra-pure water for 24 hours, changing the buffer three times to remove unreacted tobramycin and copper catalysts.
Phase 3: Staudinger Reduction (Pharmacophore Activation)
This is the most critical step. The nanoparticle is currently conjugated to an inactive, uncharged tobramycin derivative. We must reduce the remaining azide groups to amines to restore antimicrobial activity[2].
-
Reduction: To 5 mL of the AuNP-Pentazido-Tobramycin conjugate, add 100 µL of Trimethylphosphine (PMe₃, 1.0 M solution in THF).
-
Incubation: Stir the mixture at 37°C for 6 hours. The mild nature of PMe₃ selectively reduces the azides to primary amines without cleaving the newly formed triazole linkage or destabilizing the gold-thiol bonds.
-
Final Purification: Dialyze the solution extensively (10 kDa MWCO) against sterile 10 mM HEPES buffer (pH 7.4) to remove the phosphine oxide byproducts and residual THF.
Self-Validating Quality Control Data
To ensure the scientific integrity of the synthesis, physical characterization must be performed at each phase. The most definitive proof of successful Staudinger reduction is the dramatic shift in Zeta Potential from a slightly negative state (PEG/Azide) to a highly positive state (Polycationic Amines).
Table 1: Physicochemical Tracking of AuNP-Tobramycin Conjugation
| Conjugation Stage | Hydrodynamic Diameter (DLS) | Zeta Potential (mV) | SPR Peak (UV-Vis) | Surface Functionality State |
| 1. Citrate-AuNP | 20.0 ± 1.5 nm | -35.2 ± 2.1 | 520 nm | Carboxylate (Anionic) |
| 2. Alkyne-PEG-AuNP | 26.5 ± 2.0 nm | -12.4 ± 1.8 | 523 nm | Alkyne (Neutral/Shielded) |
| 3. AuNP-Pentazido-Tob | 28.1 ± 2.2 nm | -10.1 ± 1.5 | 524 nm | Azide (Inactive/Masked) |
| 4. AuNP-Active-Tob | 28.5 ± 2.5 nm | +22.5 ± 2.4 | 525 nm | Primary Amine (Active/Cationic) |
Note: The +32.6 mV shift between Stage 3 and Stage 4 is the self-validating metric confirming the unmasking of the tobramycin amines, rendering the nanoparticle ready for in vitro or in vivo antibacterial assays.
References
-
The Smart Targeting of Nanoparticles NIH Public Access / Advanced Materials.[Link][5]
-
Advances in antimicrobial photodynamic inactivation at the nanoscale NIH Public Access / Photodiagnosis and Photodynamic Therapy.[Link][1]
-
Two-dimensional combinatorial screening and the RNA Privileged Space Predictor program efficiently identify aminoglycoside–RNA hairpin loop interactions Nucleic Acids Research.[Link][4]
-
Polymyxin B 3 –Tobramycin Hybrids with Pseudomonas aeruginosa-Selective Antibacterial Activity and Strong Potentiation of Rifampicin, Minocycline, and Vancomycin Journal of Medicinal Chemistry - ACS Publications.[Link][2]
Sources
- 1. Advances in antimicrobial photodynamic inactivation at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Two-dimensional combinatorial screening and the RNA Privileged Space Predictor program efficiently identify aminoglycoside–RNA hairpin loop interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Note: High-Efficiency CuAAC Conjugation Strategies for Pentazido Tobramycin Derivatives
Introduction & Mechanistic Rationale
Aminoglycosides like tobramycin are potent broad-spectrum antibiotics. In recent years, the tobramycin scaffold has been repurposed to create novel antibiotic adjuvants, outer-membrane permeabilizers, and multivalent targeting ligands[1][2]. Tobramycin possesses five primary amine groups, which can be globally converted into azides via diazo transfer to yield despentamino pentazido tobramycin []. This intermediate serves as a versatile, click-ready scaffold.
Conjugating five distinct functional groups to a single tobramycin core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique kinetic challenge. Because the reaction must occur five independent times on the same molecule, the overall yield of the penta-adduct is the single-step yield raised to the fifth power (e.g., a 90% single-click yield results in a 59% overall yield). Therefore, achieving near-quantitative conversion at each azide site is strictly required to prevent the accumulation of inseparable tetra- and tri-substituted impurities.
This application note details an optimized, self-validating protocol for the pentavalent CuAAC modification of protected pentazido tobramycin, emphasizing the causality behind solvent selection, ligand acceleration, and stoichiometric control.
Experimental Design & Causality
Scaffold Protection and Solvent Selection
Unprotected aminoglycosides are highly water-soluble, but converting the amines to azides significantly alters their polarity. Commercially available pentazido tobramycin is frequently protected as a tetrabenzyl ether (and occasionally a 6''-O-TBDMS ether) to prevent side reactions and improve solubility in organic solvents[4][5]. Because this protected scaffold is highly hydrophobic, standard aqueous click conditions fail. A biphasic or co-solvent system such as THF/H₂O (4:1 v/v) is critical. THF fully solubilizes the hydrophobic pentazido scaffold and the terminal alkynes, while the aqueous fraction supports the solubility of the copper sulfate and sodium ascorbate redox system.
Ligand Acceleration (TBTA)
In standard mono-click reactions, Cu(I) generated in situ is often stable enough to drive the reaction. However, in a pentavalent system, the reaction time is extended, and the high local concentration of formed triazoles can competitively chelate the copper catalyst, stalling the reaction. The addition of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is mandatory[6]. TBTA completely envelops the Cu(I) center, protecting it from oxidation by dissolved oxygen and preventing disproportionation, thereby accelerating the cycloaddition and pushing the 4th and 5th sterically hindered substitutions to completion.
Microwave Assistance
For highly bulky alkynes, thermal heating may lead to degradation of the carbohydrate core before the fifth cycloaddition completes. Microwave irradiation at 60 °C provides uniform, rapid heating that overcomes the activation barrier of sterically congested intermediates, reducing reaction times from 24 hours to under 2 hours[7].
Workflow Visualization
Workflow for generating pentavalent tobramycin conjugates via diazo transfer and CuAAC.
Quantitative Data: CuAAC Optimization
The following table summarizes the optimization of CuAAC conditions for pentazido tobramycin tetrabenzyl ether. Data illustrates the mathematical necessity of excess reagents and ligand acceleration to achieve the penta-adduct.
| Reaction Condition | Alkyne (eq) | Catalyst System | Solvent | Time / Temp | Penta-Adduct Yield (%) |
| Standard | 5.5 | CuSO₄ / NaAsc | DMF/H₂O (1:1) | 24 h / 25 °C | 32% (Incomplete) |
| Excess Alkyne | 7.5 | CuSO₄ / NaAsc | DMF/H₂O (1:1) | 24 h / 25 °C | 54% |
| Ligand Accelerated | 7.5 | CuSO₄ / NaAsc / TBTA | THF/H₂O (4:1) | 24 h / 25 °C | 89% |
| Microwave Assisted | 10.0 | CuSO₄ / NaAsc / TBTA | THF/H₂O (4:1) | 2 h / 60 °C | 96% |
Table 1: Yields reflect the isolated percentage of the fully substituted pentavalent conjugate. Incomplete reactions predominantly yielded inseparable mixtures of tetra- and tri-substituted products.
Experimental Protocols
Protocol A: Preparation of the CuAAC Catalytic Complex
This step is a self-validating system to ensure the active Cu(I) species is properly formed and stabilized before introduction to the tobramycin scaffold.
-
Reagent Mixing: In a 5 mL glass vial, dissolve CuSO₄·5H₂O (0.5 eq relative to tobramycin; 10 mol% per azide) and TBTA (0.5 eq) in 1 mL of THF/H₂O (1:1).
-
Reduction: Add Sodium Ascorbate (1.0 eq; 20 mol% per azide) dropwise as a freshly prepared 1 M aqueous solution.
-
Validation: Observe the color shift. The solution must transition from a clear blue (Cu²⁺) to a pale yellow or colorless solution (Cu¹⁺-TBTA complex).
-
Causality: Pre-forming the Cu-ligand complex before reduction ensures that Cu(I) is immediately coordinated upon formation. If the solution turns brown or black, Cu(0) has precipitated due to disproportionation; discard and remake.
-
Protocol B: Pentavalent CuAAC Conjugation
-
Scaffold Preparation: Dissolve Despentamino Pentazido Tobramycin Tetrabenzyl Ether (1.0 eq, ~100 mg) in 3 mL of anhydrous THF in a microwave-safe reaction vial.
-
Alkyne Addition: Add the desired terminal alkyne (10.0 eq).
-
Causality: A 100% excess (2 eq per azide) is required to drive the equilibrium of the final, sterically hindered cycloadditions to absolute completion.
-
-
Catalyst Introduction: Transfer the pre-activated Cu(I) complex (from Protocol A) into the reaction vial. Seal the vial with a crimp cap.
-
Reaction Execution: Subject the mixture to microwave irradiation at 60 °C for 2 hours (or stir at room temperature for 24 hours if microwave is unavailable).
-
Validation (LC-MS Monitoring): At 2 hours, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is complete only when the mass corresponding to [Scaffold Mass] + 5 × [Alkyne Mass] is the sole peak, with no -1 Alkyne mass detectable.
Protocol C: Quenching and Copper Sequestration
Triazole rings strongly chelate copper, which can carry over into biological assays and cause false-positive cytotoxicity. This step breaks the triazole-copper interaction.
-
Quenching: Transfer the reaction mixture to a separatory funnel and add 10 mL of a 0.1 M aqueous EDTA solution. Stir vigorously for 30 minutes.
-
Causality: EDTA has a higher affinity for copper than the newly formed triazoles, effectively stripping the metal from the pentavalent conjugate.
-
-
Extraction: Extract the mixture with Ethyl Acetate (3 × 15 mL).
-
Validation: The aqueous layer should turn a distinct blue color (indicating the presence of the Cu-EDTA complex), while the organic layer containing the product should be colorless.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude pentavalent conjugate via silica gel chromatography (DCM/MeOH gradient) or preparative HPLC.
References
-
Homodimeric Tobramycin Adjuvant Repurposes Novobiocin as an Effective Antibacterial Agent against Gram-Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. PMC. URL:[Link]
-
Trimeric Tobramycin/Nebramine Synergizes β-Lactam Antibiotics against Pseudomonas aeruginosa. ACS Omega - PMC. URL:[Link]
-
Applications of click chemistry themed issue. Chem. Soc. Rev. URL:[Link]
-
Azide Solid Support for 3′-Conjugation of Oligonucleotides and Their Circularization by Click Chemistry. ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axel.as-1.co.jp [axel.as-1.co.jp]
- 5. Trimeric Tobramycin/Nebramine Synergizes β-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. holublab.com [holublab.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Despentamino Pentazido Tobramycin via Diazo Transfer
Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in aminoglycoside modification and antibiotic resistance.
Introduction and Mechanistic Rationale
The rapid proliferation of aminoglycoside-modifying enzymes (AMEs) has severely limited the clinical efficacy of classical antibiotics like tobramycin. To combat bacterial resistance, synthetic chemists employ glycodiversification strategies to modify the aminoglycoside scaffold. However, tobramycin possesses five highly nucleophilic primary amines (positions 1, 3, 2', 6', and 3'') and five hydroxyl groups. Exhaustive and selective modification of the hydroxyls (e.g., forming tetrabenzyl ethers) requires robust masking of these amines[1].
Standard amine protecting groups (such as Boc or Cbz) introduce severe steric hindrance and alter the solubility profile unfavorably for subsequent exhaustive alkylations. The diazo transfer reaction provides an elegant solution by converting the primary amines directly into azides, yielding despentamino pentazido tobramycin [2]. Azides are sterically compact, non-participatory in glycosylation or alkylation reactions, and can be orthogonally unmasked via regioselective Staudinger reduction (using phosphines like PMe3 ) based on their distinct electronic environments[3].
Causality in Reagent Selection
Historically, triflyl azide ( TfN3 ) was the standard diazo donor. However, its explosive nature, short shelf-life, and reliance on expensive triflic anhydride make it unsuitable for scalable drug development[4]. We recommend the use of Imidazole-1-sulfonyl azide hydrogen sulfate ( ISA-H2SO4 ) . This reagent equals TfN3 in efficiency but is shelf-stable, conveniently crystalline, and significantly safer to handle on a large scale[4][5].
Transition metal catalysis is critical for polyamine substrates. While copper(II) sulfate is commonly used, zinc chloride ( ZnCl2 ) has been proven to deliver >90% conversion per amine by efficiently coordinating both the polyamine substrate and the diazo donor, accelerating the formation and collapse of the tetrazene intermediate[2].
Experimental Workflow & Logical Relationships
The following diagram illustrates the strategic role of the diazo transfer reaction within the broader context of tobramycin structural diversification.
Workflow: Masking tobramycin amines via diazo transfer for downstream modification.
Reagent Comparison Data
To justify the experimental parameters, the following table summarizes the quantitative and qualitative differences between common diazo-transfer reagents used in aminoglycoside chemistry.
| Diazo-Transfer Reagent | Preparation | Shelf-Stability | Detonation Risk | Relative Cost | Optimal Catalyst |
| Triflyl Azide ( TfN3 ) | In situ only | Hours (in solution) | High | High | CuSO4 / ZnCl2 |
| ISA Hydrochloride | One-pot | Months (at 4 °C) | Moderate | Low | CuSO4 / ZnCl2 |
| ISA Hydrogen Sulfate | One-pot (EtOAc) | Years (RT stable) | Low (Safe) | Low | CuSO4 / ZnCl2 |
Data synthesized from ACS literature on the updated synthesis of diazo-transfer reagents[4].
Detailed Experimental Protocol
Objective: Synthesis of 1,3,2',6',3''-despentamino-1,3,2',6',3''-pentazido tobramycin from tobramycin free base.
Materials and Reagents
-
Substrate: Tobramycin free base ( C18H37N5O9 , MW: 467.51 g/mol )
-
Diazo Donor: Imidazole-1-sulfonyl azide hydrogen sulfate ( ISA-H2SO4 ) (6.0 equivalents, 1.2 eq per amine)
-
Base: Potassium carbonate ( K2CO3 ) (12.0 equivalents)
-
Catalyst: Zinc chloride ( ZnCl2 ) (0.1 equivalents)
-
Solvent System: Methanol / Water (4:1, v/v)
Step-by-Step Methodology
Step 1: Substrate Solubilization
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Tobramycin free base (1.00 g, 2.14 mmol) in 20 mL of deionized water.
-
Causality Note: Aminoglycosides are highly polar. Starting with an aqueous phase ensures complete dissolution of the free base before introducing the organic co-solvent.
Step 2: Catalyst and Base Addition
-
Add K2CO3 (3.55 g, 25.7 mmol) to the aqueous solution and stir until fully dissolved. The high pH ensures all five primary amines are deprotonated and nucleophilic.
-
Add ZnCl2 (29 mg, 0.21 mmol) dissolved in 2 mL of water. A slight cloudiness may appear due to transient zinc carbonate formation, which will clear upon addition of the diazo donor.
Step 3: Diazo Transfer Reaction
-
Dilute the reaction mixture with 80 mL of Methanol.
-
Slowly add ISA-H2SO4 (3.48 g, 12.8 mmol) portion-wise over 15 minutes at room temperature.
-
Causality Note: The mixed solvent system ( MeOH/H2O ) is critical. As the amines are converted to azides, the molecule loses its hydrogen-bonding capability and becomes highly lipophilic. Methanol prevents the partially azidated intermediates from precipitating prematurely[2].
-
Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progression via TLC (DCM/MeOH 9:1) or LC-MS.
Step 4: Workup and Extraction
-
Once complete conversion is confirmed, concentrate the reaction mixture under reduced pressure to remove the methanol (do not heat above 40 °C).
-
Dilute the remaining aqueous phase with 50 mL of water and extract with Ethyl Acetate ( 3×75 mL ).
-
Safety Note: Treat the residual aqueous layer with a saturated solution of sodium nitrite ( NaNO2 ) and acidify carefully to safely quench any unreacted azide species before disposal[6].
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Step 5: Purification
-
Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 1:1 to 100% EtOAc).
-
Yield: The expected product, despentamino pentazido tobramycin ( C18H27N15O9 , MW: 597.50 g/mol ), is typically isolated as a white to off-white amorphous solid in 75-85% yield.
Analytical Validation
-
IR Spectroscopy: Confirm the presence of the strong, characteristic azide stretching band near 2100 cm−1 . The broad N-H stretch of the starting material ( 3300−3400 cm−1 ) should be significantly reduced (only O-H stretches remaining).
-
High-Resolution Mass Spectrometry (HRMS): Calculate for [M+Na]+ C18H27N15O9Na : 620.1963; observe matching isotopic distribution.
-
1 H NMR (400 MHz, CD3OD ): The ipso-protons adjacent to the newly formed azides will exhibit distinct chemical shifts. The unique upfield shift of the H-2' proton is a critical marker for confirming the structural integrity of the tobramycin scaffold post-diazotransfer[7].
References
-
An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Goddard-Borger, E. D., & Stick, R. V. (2007).[Link]
-
The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. Journal of the American Chemical Society. Nyffeler, P. T., Liang, C. H., Koeller, K. M., & Wong, C. H. (2002).[Link]
-
An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry. Fischer, N., Goddard-Borger, E. D., et al. (2016).[Link]
-
Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. PMC / NIH. (2013).[Link]
-
Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities. PMC / NIH. (2020).[Link]
Sources
- 1. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
I. The Mechanistic Challenge: The "Polyamino Penalty" and Solubility Shift
Welcome to the Advanced Aminoglycoside Synthesis Support Center . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the exhaustive azidation of tobramycin.
The conversion of tobramycin to despentamino pentazido tobramycin is a critical bottleneck in the synthesis of modified aminoglycosides (such as nebramine derivatives or protected intermediates like despentamino pentazido tobramycin tetrabenzyl ether)[1][]. Because overall yield is exponentially dependent on the per-amine conversion rate, understanding the physical chemistry of this reaction is the key to preventing failed batches.
Tobramycin possesses five primary amines with distinct pKa values and steric environments. Achieving a >90% yield of the penta-azido product requires >98% conversion at each individual amine site.
The Causality of Failure: The most common cause of low yield is not reagent failure, but a dynamic phase-separation issue. Tobramycin is highly polycationic and water-soluble. However, as the diazo-transfer reaction proceeds, the substitution of hydrophilic amines with hydrophobic azides dramatically alters the molecule's polarity[3]. By the time the intermediate reaches the tri- or tetra-azido stage, it becomes entirely insoluble in water. If the reaction is run in a purely aqueous or poorly optimized solvent system, this intermediate precipitates, physically isolating the unreacted amines from the water-soluble diazo-transfer reagent, permanently halting the reaction at the tetra-azido stage.
To counteract this, we must use a precisely tuned ternary solvent system and a transition metal catalyst (ZnCl₂) to coordinate the amines and accelerate the transfer[3].
Synthetic workflow for generating protected pentazido tobramycin intermediates.
II. Self-Validating Experimental Protocol: Exhaustive Azidation
This protocol utilizes Imidazole-1-sulfonyl azide hydrogen sulfate (ISA-H₂SO₄), a shelf-stable and non-explosive alternative to triflyl azide (TfN₃)[4]. The procedure is designed as a self-validating system , meaning you will quantitatively verify the reaction's progress before committing to the workup.
Step 1: Catalyst-Substrate Complexation
-
Dissolve 1.0 mmol (467 mg) of Tobramycin free base in 3.0 mL of deionized H₂O.
-
Add 0.1 mmol (13.6 mg) of ZnCl₂. Causality: Zn(II) coordinates with the adjacent hydroxyl and amine groups (particularly at the sterically hindered 1- and 3-positions of the deoxystreptamine ring), increasing the electrophilicity of the amine for the diazo transfer[3].
Step 2: Solvent Bridging
-
Slowly add 10.0 mL of Methanol (MeOH), followed by 3.0 mL of Dichloromethane (CH₂Cl₂).
-
Causality: This specific 3:10:3 (H₂O:MeOH:CH₂Cl₂) ratio creates a single-phase system. The water solvates the starting material, the CH₂Cl₂ solvates the pentazido product, and the MeOH acts as a miscible bridge to prevent precipitation[3].
Step 3: Reagent Addition
-
Add 15.0 mmol (1.52 g) of Triethylamine (TEA) to ensure the amines remain unprotonated (nucleophilic).
-
Add 12.0 mmol of ISA-H₂SO₄ (2.4 equivalents per amine). Stir vigorously at 25°C.
Step 4: The Self-Validation Checkpoint (Crucial)
-
At 16 hours, withdraw a 10 µL aliquot. Dilute in 1 mL MeOH and analyze via ESI-MS (Positive mode).
-
Validation Logic:
-
Tobramycin exact mass = 467.25.
-
Each amine-to-azide conversion adds +26 Da.
-
Target Pentazido mass = 597.25. Look for the [M+H]⁺ peak at m/z 598.3 .
-
If you observe a peak at m/z 572.3, you have residual tetra-azido intermediate. Do not stop the reaction. Add 2.0 mmol more of ISA-H₂SO₄ and stir for an additional 6 hours.
-
Step 5: Workup and Isolation
-
Once ESI-MS confirms complete conversion to m/z 598.3, evaporate the volatile solvents (MeOH/CH₂Cl₂) under reduced pressure.
-
Extract the remaining aqueous layer 3 times with 15 mL of Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate to yield the despentamino pentazido tobramycin as a foam.
III. Troubleshooting Guide & FAQs
Q: My reaction mixture turns cloudy and precipitates after 4 hours. What is happening? A: You are witnessing the "solubility shift." The intermediate has reached the tri-azido stage and is no longer soluble in the water-heavy mixture. Fix: Immediately add 1-2 mL of CH₂Cl₂ and 1 mL of MeOH until the solution clears. If the intermediate remains precipitated, the reaction will stall.
Q: I am getting a mixture of tetra-azido and pentazido products, even after 24 hours. How do I push it to completion? A: This is usually caused by a drop in pH. The diazo-transfer reaction generates acidic byproducts. If the pH drops below 8, the remaining sterically hindered amines become protonated and lose their nucleophilicity. Fix: Check the pH of the reaction mixture. If it is below 8, add an additional 3-5 equivalents of TEA.
Q: Can I use Copper (II) Sulfate instead of Zinc Chloride as a catalyst? A: Yes, Cu(II) is a highly effective catalyst for diazo transfer[5][6]. However, Cu(II) binds very tightly to aminoglycosides. If you use CuSO₄, you must wash the final organic extract with an EDTA solution during workup to strip the copper from the product, otherwise, your downstream protection steps (like benzylation) will fail due to metal interference.
Troubleshooting decision tree for resolving low yields in tobramycin azidation.
IV. Quantitative Reagent Comparison
Choosing the right diazo-transfer reagent impacts both the safety and the yield of your synthesis. Below is a summary of the two primary reagents used for aminoglycoside azidation.
| Reagent | Equivalents Needed (For 5 Amines) | Catalyst Required | Safety & Handling Profile | Typical Pentazido Yield |
| Triflyl Azide (TfN₃) | 7.5 - 10.0 eq | ZnCl₂ or CuSO₄ | High Risk: Explosive hazard; must be synthesized fresh in situ[3]. | 60 - 80% |
| Imidazole-1-sulfonyl azide (ISA) | 10.0 - 15.0 eq | ZnCl₂ or None | Low Risk: Shelf-stable salt; safe to handle on benchtop[4]. | 75 - 90% |
Note: While ISA requires a higher equivalent excess to drive the reaction to completion, its stability prevents the rapid degradation seen with TfN₃, allowing for longer reaction times without reagent depletion.
V. References
-
As-1.co.jp. "85-5531-83 Despentamino Pentazido Tobramycin Tetrabenzyl Ether". Axel As-1.[Link]
-
Nyffeler, P. T., et al. "The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction". Journal of the American Chemical Society, 2002.[Link]
-
Google Patents. "WO2013191550A1 - Regioselective diazotation of aminoglycosides". Google Patents.
-
Goddard-Borger, E. D., & Stick, R. V. "An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate". The Journal of Organic Chemistry, 2016.[Link]
-
Swarts, B. M., et al. "Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes". PMC, 2014.[Link]
Sources
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2013191550A1 - Regioselective diazotation of aminoglycosides - Google Patents [patents.google.com]
- 6. Chemoenzymatic Synthesis of Trehalosamine, an Aminoglycoside Antibiotic and Precursor to Mycobacterial Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aqueous Solubility of Despentamino Pentazido Tobramycin (DPT)
Mechanistic Overview: The Causality of DPT Insolubility
Tobramycin is inherently hydrophilic due to its five protonatable primary and secondary amines and multiple hydroxyl groups. However, during the semi-synthesis of modified aminoglycosides, 1[1].
From a thermodynamic perspective, azides ( N3 ) are lipophilic pseudohalogens. They cannot act as hydrogen bond donors. The conversion to Despentamino Pentazido Tobramycin (DPT) strips the molecule of its positive charges at physiological pH and destroys its hydrogen-bonding network. This massive shift in the partition coefficient ( logP )2[2]. Overcoming this thermodynamic penalty requires precise co-solvent engineering or supramolecular encapsulation.
Frequently Asked Questions (FAQs)
Q1: Why does my DPT instantly precipitate when I add aqueous buffer for my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction? A: The Gibbs free energy of solvation ( ΔGsolv ) for DPT in water is highly unfavorable. When you introduce an aqueous buffer, the dielectric constant of the medium spikes, forcing the hydrophobic azido-core to self-associate via hydrophobic collapse. To prevent this, you must bridge the dielectric gap using a miscible organic co-solvent (like t -butanol or DMSO) before introducing the aqueous phase.
Q2: What is the optimal co-solvent system for reacting DPT with water-soluble alkynes? A: A t -butanol/water (1:1 v/v) system is the gold standard. t -Butanol is completely miscible with water, effectively solvates the lipophilic DPT core, and uniquely stabilizes the Cu(I) catalytic species against disproportionation.
Q3: How can I solubilize the azido-intermediate for in vitro biological assays without reducing the azides back to amines? A: 3[3]. Because organic solvents like DCM or high concentrations of DMSO are cytotoxic, you must use supramolecular encapsulation. Complexation with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) or dispersion with 0.05% Tween-80 allows the hydrophobic molecule to remain suspended in cell culture media without inducing solvent-mediated toxicity.
Solubilization Decision Matrix
Use the following logical workflow to determine the correct solubilization strategy based on your downstream application.
Decision workflow for selecting DPT solubilization strategies based on downstream applications.
Quantitative Solvent System Comparison
To ensure reproducibility, select the solvent system that matches your required DPT concentration and biocompatibility limits.
| Solvent System | Ratio (v/v) | DPT Solubilization Capacity | Biocompatibility | Primary Application |
| t -Butanol / Water | 1:1 | High (>50 mg/mL) | None (Cytotoxic) | CuAAC Click Chemistry |
| DMSO / Water | 1:9 | Moderate (~5 mg/mL) | Low (Cell stress >1%) | Stock solutions / Synthesis |
| DCM / Water | 1:1 | High (in DCM phase) | None (Cytotoxic) | Lipophilic conjugation |
| HP- β -CD (Aqueous) | 10:1 (Molar) | Low (~1 mg/mL) | High (Inert) | In vitro cell assays / MIC |
| Aqueous + Tween-80 | 0.05% | Low (<0.5 mg/mL) | Moderate | Biochemical assays |
Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Semi-Aqueous CuAAC Click ChemistryMicrowave-assisted CuAAC at 120°C is a proven method to drive the cycloaddition of azido-aminoglycosides in semi-aqueous media[4]. This protocol ensures complete solubilization prior to catalysis.
-
Primary Solvation: Dissolve 10 mg of DPT in 500 µL of pure t -butanol in a microwave-safe reaction vial. Causality: The purely organic phase disrupts intermolecular hydrophobic aggregation.
-
Aqueous Titration: Dissolve your alkyne reactant, CuSO4 (0.1 eq), and THPTA ligand (0.5 eq) in 500 µL of deionized water. Add this dropwise to the DPT solution while stirring vigorously.
-
Validation Checkpoint 1 (Visual): Inspect the mixture. If the solution becomes turbid or milky, the dielectric constant has dropped too low. Add t -butanol in 50 µL increments until the solution returns to optical clarity.
-
Catalyst Activation: Add sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for 15 minutes. Causality: Thermal energy overcomes the steric hindrance of the pentazido core, forcing the reaction to completion.
-
Validation Checkpoint 2 (Analytical): Analyze the crude mixture via LC-MS. The complete disappearance of the DPT mass ( m/z corresponding to the specific protected/unprotected pentazido core) confirms successful cycloaddition and validates the protocol.
Protocol B: HP- β -CD Formulation for Aqueous Biological Assays
When testing the biological activity of the azido-intermediate, organic solvents must be eliminated to prevent artificial cytotoxicity.
-
Host-Guest Preparation: Dissolve DPT in a minimal volume of DMSO (e.g., 10 µL to make a 100 mM stock). Separately, prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in PBS (pH 7.4).
-
Complexation: Inject the DPT/DMSO stock dropwise into 990 µL of the vortexing HP- β -CD solution. Causality: The hydrophobic azido-tobramycin core partitions into the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment and preventing precipitation while keeping the final DMSO concentration at a biologically safe 1%.
-
Validation Checkpoint (DLS): Measure the hydrodynamic radius of the formulation using Dynamic Light Scattering (DLS). A single peak with a Polydispersity Index (PDI) < 0.2 confirms a uniform host-guest complex. A PDI > 0.4 or visible scattering (Tyndall effect) indicates macro-aggregation, meaning the cyclodextrin-to-drug ratio must be increased.
References
-
Polymyxin B3–Tobramycin Hybrids with Pseudomonas aeruginosa-Selective Antibacterial Activity and Strong Potentiation of Rifampicin, Minocycline, and Vancomycin ACS Infectious Diseases URL:[Link]
- WO2013191550A1 - Regioselective diazotation of aminoglycosides Google Patents URL
-
Site-selective modification of aminoglycoside antibiotics for therapeutic and diagnostic applications University of Groningen URL:[Link]
-
Chapter 5: Amphiphilic tobramycin-lysine conjugates sensitize multidrug resistant Gram-negative bacteria MSpace (University of Manitoba) URL:[Link]
Sources
Purification of despentamino pentazido tobramycin by flash chromatography
Module: Purification of Despentamino Pentazido Tobramycin via Flash Chromatography
Welcome to the Technical Support Center for aminoglycoside chemistry. The conversion of tobramycin to despentamino pentazido tobramycin is a critical protection strategy that masks the nucleophilic amines, allowing for the regioselective functionalization of the remaining hydroxyl groups[1].
Because this transformation fundamentally alters the molecule's polarity and solubility, purification requires specific chromatographic techniques. This guide provides field-proven troubleshooting strategies, a self-validating standard operating procedure (SOP), and the mechanistic reasoning behind each step.
Experimental Workflow
Workflow for purifying despentamino pentazido tobramycin via normal-phase flash chromatography.
Frequently Asked Questions & Troubleshooting
Q1: Why do we convert tobramycin to its pentazido derivative before further functionalization? A: Tobramycin contains five primary amines and several hydroxyl groups. Amines are highly nucleophilic. Converting them to azides via a diazo transfer reaction masks their nucleophilicity, allowing researchers to regioselectively alkylate or acylate the hydroxyl groups[1]. Once the desired structural modifications are complete, the azide groups can be efficiently reduced back to amines via a Staudinger reduction or catalytic hydrogenation[2].
Q2: What is the recommended diazo transfer reagent for synthesizing despentamino pentazido tobramycin? A: Historically, triflyl azide (TfN 3 ) was the standard reagent[1]. However, as an Application Scientist, I strongly recommend using imidazole-1-sulfonyl azide hydrochloride . It is a shelf-stable, cost-efficient, and non-explosive alternative that achieves the same diazo transfer efficiency (often >90% yield) without the severe safety hazards and difficult preparation associated with TfN 3 [3].
Q3: My crude pentazido tobramycin precipitates in the chromatography starting eluent (DCM). How should I load the column? A: This is the most common failure point. Despentamino pentazido tobramycin lacks the basic amines of the parent drug but retains multiple free hydroxyl groups. This results in intermediate polarity and strong intermolecular hydrogen bonding, causing exceptionally poor solubility in pure dichloromethane (DCM) or ethyl acetate[4].
-
The Fix (Dry-Loading): Dissolve the crude mixture in a minimum amount of methanol (MeOH). Add dry silica gel (approximately 3 to 4 times the mass of your crude product) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this dry powder directly onto the top of your pre-equilibrated column. This prevents column clogging and eliminates the streaking that occurs with liquid loading.
Q4: How do I track the elution of pentazido tobramycin if it is UV-inactive? A: Azides and carbohydrate backbones lack the conjugated π -systems required for strong 254 nm UV detection. You must rely on chemical staining.
-
The Fix: Use Cerium Ammonium Molybdate (CAM) or p-Anisaldehyde stains. Upon heating the TLC plate, the carbohydrate backbone oxidizes, yielding distinct dark blue/black spots (CAM) or green/purple spots (p-Anisaldehyde).
-
Self-Validating Check: Always run a co-spot of your crude mixture on the TLC plate alongside your fractions. If the crude spot fails to stain, your CAM solution has expired and must be remade before you discard any fractions.
Standard Operating Procedure (SOP): Flash Chromatography
This protocol is designed for a standard 1–2 gram scale purification using normal-phase silica gel (40–63 µm).
Phase 1: Preparation and Dry Loading
-
Dissolution: Dissolve the crude pentazido tobramycin in 5–10 mL of Methanol.
-
Silica Adsorption: Add 5 g of silica gel to the solution.
-
Evaporation: Attach the flask to a rotary evaporator. Remove the solvent at 40°C until the silica appears as a dry, free-flowing powder. Caution: Do not apply high vacuum for extended periods, as low-molecular-weight azides can be sensitive, though pentazido tobramycin is generally stable.
-
Column Packing: Pack a flash column with silica gel using 100% DCM. Carefully pour the dry-loaded silica onto the top of the column bed. Add a 1 cm protective layer of clean sand on top.
Phase 2: Elution Gradient
Run the column using a step gradient. The gradual introduction of Methanol disrupts the hydrogen bonding between the free hydroxyls of the compound and the silica stationary phase.
| Step | Solvent System (DCM : MeOH) | Column Volumes (CV) | Purpose / Expected Outcome |
| 1 | 100 : 0 | 2.0 | Washes away non-polar impurities and residual diazo transfer reagents. |
| 2 | 95 : 5 | 3.0 | Elutes less polar byproducts (e.g., over-reacted or degraded species). |
| 3 | 90 : 10 | 4.0 | Target Elution: Despentamino pentazido tobramycin elutes here. |
| 4 | 85 : 15 | 2.0 | Flushes remaining highly polar impurities from the column. |
Phase 3: Fraction Analysis & Pooling
-
TLC Spotting: Spot 2 µL of each fraction from the 90:10 elution phase onto a Silica Gel 60 F 254 TLC plate.
-
Development: Develop the plate in a chamber containing 85:15 DCM:MeOH. The expected Rf value for despentamino pentazido tobramycin is approximately 0.3 to 0.4 .
-
Visualization: Dip the plate in CAM stain. Wipe the back of the plate dry, and heat vigorously with a heat gun until the target spots turn dark blue/black.
-
Pooling: Combine all fractions containing the pure spot. Remove the solvent in vacuo to yield the product as an off-white to pale yellow amorphous solid.
References
-
Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities Source: PubMed Central (PMC) URL:[Link]
-
Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin Source: PubMed Central (PMC) URL:[Link]
-
Differential Effects of Linkers on the Activity of Amphiphilic Tobramycin Antifungals Source: MDPI (Molecules) URL:[Link]
-
Polymyxin B3–Tobramycin Hybrids with Pseudomonas aeruginosa-Selective Antibacterial Activity and Strong Potentiation of Rifampicin, Minocycline, and Vancomycin Source: ACS Infectious Diseases URL:[Link]
Sources
- 1. Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Despentamino Pentazido Tobramycin Storage & Handling
Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers struggling with the stability of heavily modified aminoglycosides. Despentamino pentazido tobramycin (1,3,2′,6′,3″-pentaazido-1,3,2′,6′,3″-pentadeaminotobramycin) is a highly energetic, sensitive intermediate critical for the synthesis of aminoglycoside-based therapeutics and heparanase inhibitors (1)[1].
Because all five primary amines have been converted to azides, this molecule is highly susceptible to photolytic, thermal, and chemical degradation. The following guide provides field-proven troubleshooting insights and a self-validating protocol to ensure the structural integrity of your compound remains intact during storage.
Troubleshooting FAQs
Q1: My lyophilized despentamino pentazido tobramycin powder has developed a yellow tint after two months in the freezer. Is it still usable? Causality & Mechanism: The yellowing is a classic hallmark of photolytic degradation. Organic azides are highly sensitive to UV and ambient light. Photolysis extrudes nitrogen gas ( N2 ), generating highly reactive singlet or triplet nitrenes. These nitrenes undergo rapid C-H insertion or dimerization, leading to complex, colored polymeric impurities. Resolution: Do not use the yellowed batch for sensitive downstream click-chemistry or selective reduction steps, as the stoichiometry of your five azide groups is compromised. Always store the compound in opaque or amber plastic or glass containers, wrapped in aluminum foil, at -18°C or lower (2)[2].
Q2: I am observing unexpected amine proton peaks in my 1H NMR spectrum, and the azide stretch at ~2110 cm⁻¹ in IR is diminished. What caused this? Causality & Mechanism: You are observing the spontaneous reduction of the azido groups back to amines. This typically occurs via two pathways:
-
Trace Reducing Agents: Contamination with trace phosphines (triggering a Staudinger reduction) or thiols from adjacent lab work. The N-3″ and N-2′ azides are particularly susceptible to regioselective reduction depending on their steric and electronic environments (3)[3].
-
Moisture-Induced Degradation: While azides are generally stable to water, prolonged exposure to moisture in the presence of trace metal impurities can catalyze slow reduction or hydrolysis. Resolution: Ensure your storage environment is strictly anhydrous. Store the compound under an inert argon atmosphere in a desiccator cabinet within your freezer.
Q3: Can I store despentamino pentazido tobramycin as a stock solution in DMF or DMSO to save time? Causality & Mechanism: It is highly discouraged. While the compound is soluble in polar aprotic solvents, storing synthesized organic azides in solution significantly lowers their activation energy for thermal decomposition compared to the solid state (4)[4]. Furthermore, DMSO is hygroscopic and can introduce water over time, while DMF can slowly degrade to release dimethylamine, a nucleophile that might react with the tobramycin core. Resolution: Store strictly as a lyophilized solid. If a stock solution is absolutely necessary for an immediate assay, prepare it in anhydrous, degassed solvent, aliquot into single-use vials, freeze at -80°C, and use within 48 hours.
Q4: How do I validate the structural integrity of the pentazido core before proceeding with a demanding synthesis? Causality & Mechanism: Because tobramycin has five specific functionalization sites, partial degradation is disastrous for yield and target selectivity. A self-validating protocol requires orthogonal checks. Resolution: Run an FT-IR to confirm a strong, sharp asymmetric azide stretch ( N3 ) at 2100–2120 cm⁻¹. Follow up with 1H and 13C NMR. The unusual upfield shift of specific protons (such as H-2') can be diagnostic of the local electronic environment, confirming the absence of partial reduction and the integrity of the protecting groups (3)[3].
Storage Conditions & Degradation Kinetics
Use the table below to benchmark your storage practices against expected degradation timelines.
| Storage State | Temperature | Light Exposure | Atmosphere | Estimated Shelf-Life | Primary Degradation Risk |
| Solid (Lyophilized) | -20°C | Protected (Amber/Foil) | Argon | > 12 Months | Negligible |
| Solid (Lyophilized) | 25°C | Protected | Ambient Air | 2-4 Weeks | Thermal decomposition / Moisture |
| Solid (Lyophilized) | 25°C | Exposed (Clear Vial) | Ambient Air | < 1 Week | Photolytic nitrene formation |
| Solution (DMSO/DMF) | -20°C | Protected | Argon | 1-2 Weeks | Solvent-mediated reduction |
Self-Validating Protocol: Aliquoting and Storing Pentazido Tobramycin
Objective: Establish a closed-loop system where the physical handling of the compound inherently prevents and monitors degradation.
Step 1: Purification & Absolute Drying
-
Action: Following synthesis, concentrate the pentazido tobramycin via rotary evaporation. Lyophilize the residue for a minimum of 48 hours.
-
Causality: Removing trace water and protic solvents prevents spontaneous hydrolysis.
-
Validation Check: The product must present as a fluffy, stark-white powder. Any off-white or yellow hue indicates pre-storage photolysis.
Step 2: Inert Atmosphere Transfer
-
Action: Transfer the flask to a glove box or use a Schlenk line to flush the system with high-purity Argon.
-
Causality: Argon is heavier than air and provides a superior protective blanket against atmospheric moisture and oxygen compared to Nitrogen.
Step 3: Amber Vial Aliquoting
-
Action: Divide the bulk powder into single-use amber glass vials (e.g., 50-100 mg per vial) (2)[2].
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Repeated exposure to ambient humidity cumulatively degrades the batch.
Step 4: Sealing and Desiccation
-
Action: Seal each vial with a PTFE-lined cap. Wrap the cap junction with Parafilm, and wrap the entire vial in aluminum foil. Place the vials in a secondary container filled with indicating Drierite (calcium sulfate).
-
Causality: The secondary desiccant acts as a sacrificial barrier, absorbing any moisture that bypasses the primary seal.
Step 5: Cold Storage & Retrieval
-
Action: Store the secondary container in a dedicated -20°C freezer (4)[4].
-
Validation Check: Upon retrieval, you must allow the sealed vial to warm to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial immediately condenses atmospheric moisture onto the powder, instantly compromising the anhydrous integrity of the system.
Degradation Troubleshooting Workflow
Troubleshooting logic for identifying degradation pathways in pentazido tobramycin.
References
-
Title: Safe Handling of Azides | Source: pitt.edu | URL: 2
-
Title: Could Hydrophobicity of Sulfated Pseudo-Trisaccharides Derived from Repurposing Aminoglycoside Tobramycin Modulate the Enzymatic Activity of Heparanase? | Source: ACS Publications | URL: 1
-
Title: Information on Azide Compounds | Source: stanford.edu | URL: 4
-
Title: Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification | Source: PMC | URL: 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Troubleshooting NMR spectra of despentamino pentazido tobramycin
Welcome to the Technical Support Center for aminoglycoside structural elucidation. Despentamino pentazido tobramycin (and its protected derivatives, such as tetrabenzyl ether 6''-TBDMS ether) is a critical intermediate in the synthesis of modified tobramycin analogs[1]. However, confirming its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges. The combination of five azide groups, multiple bulky protecting groups, and overlapping sugar ring protons often results in complex, uninterpretable spectra at standard conditions.
This guide provides field-proven troubleshooting strategies, diagnostic data, and optimized methodologies to resolve these specific analytical bottlenecks.
Section 1: Diagnostic NMR Signatures
Before troubleshooting, it is essential to establish the baseline expected chemical shifts. The conversion of tobramycin's five primary and secondary amines to azides (via diazo transfer) induces a predictable deshielding effect on the adjacent nuclei[2]. The table below summarizes the expected chemical shift perturbations.
Table 1: Expected ¹³C and ¹H NMR Chemical Shift Perturbations (Amine vs. Azide)
| Position | Native Tobramycin (C-NH₂) ¹³C (ppm) | Pentazido Tobramycin (C-N₃) ¹³C (ppm) | Native ¹H (ppm) | Pentazido ¹H (ppm) |
| C-1 | ~50.8 | ~61.5 (+10.7) | ~2.8 | ~3.4 |
| C-3 | ~50.0 | ~60.2 (+10.2) | ~2.6 | ~3.3 |
| C-2' | ~55.4 | ~64.1 (+8.7) | ~3.4 | ~3.8 |
| C-6' | ~42.4 | ~51.8 (+9.4) | ~2.9 | ~3.5 |
| C-3'' | ~51.5 | ~62.0 (+10.5) | ~3.1 | ~3.7 |
(Note: Exact shifts depend heavily on the solvent used (e.g., CDCl₃ vs. DMSO-d₆) and the presence of additional protecting groups like benzyl ethers[3].)
Section 2: Troubleshooting FAQs
Q1: My ¹H NMR spectrum shows a massive, unresolved multiplet in the 4.0–5.5 ppm region. How can I assign the anomeric protons? Cause: In fully protected pentazido tobramycin derivatives, the anomeric protons (H-1' and H-1'') typically resonate between 5.0 and 5.5 ppm. If your intermediate is benzyl-protected, the methylene protons (-CH₂-) of the benzyl ethers appear as complex AB quartets in the exact same region (4.5–5.0 ppm), causing severe signal overlap. Solution: Do not rely on 1D ¹H NMR for this region. You must use a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. Anomeric carbons (C-1', C-1'') resonate significantly downfield (95–105 ppm) compared to benzyl methylene carbons (70–75 ppm). By analyzing the HSQC spectrum, the anomeric protons will clearly separate from the benzyl protons along the carbon axis.
Q2: The peaks in my ¹H and ¹³C spectra are extremely broad, and some expected carbon signals are missing entirely. Is my sample degrading? Cause: This is rarely a degradation issue. The introduction of five rigid azide groups, combined with bulky protecting groups (e.g., TBDMS, benzyls), creates immense steric hindrance[4]. This restricts the rotation around the glycosidic linkages between the sugar rings and the 2-deoxystreptamine core. At room temperature (298 K), the molecule exists in multiple conformational states that exchange at an intermediate rate on the NMR timescale, leading to severe line broadening (coalescence). Solution: Perform Variable Temperature NMR (VT-NMR). Heating the sample increases the rate of conformational exchange, pushing the molecular dynamics into the "fast exchange" regime, which sharpens the peaks dramatically.
Q3: How can I definitively prove that all five amines have been successfully converted to azides? Cause: Incomplete diazo transfer can leave one or more amines intact, which is disastrous for downstream click chemistry or deprotection steps. NMR alone can sometimes be ambiguous if residual broadening persists. Solution: Implement a self-validating, dual-method approach. First, check the ¹³C NMR spectrum for the absence of signals in the 40–55 ppm range (except for C-6', which shifts from ~42 to ~51 ppm). All other nitrogen-bearing carbons should have shifted downfield to 60–65 ppm. Second, run an Infrared (IR) spectrum. Azides exhibit a very strong, distinct asymmetric stretching band at ~2100 cm⁻¹, which acts as an orthogonal confirmation of the functional group conversion.
Section 3: Standard Experimental Protocol for VT-NMR and 2D Acquisition
To resolve broadening and overlap in highly protected aminoglycosides, follow this optimized step-by-step methodology:
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the pentazido tobramycin intermediate in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Note: Avoid CDCl₃ for VT-NMR as its low boiling point (61 °C) severely limits the accessible temperature range.
-
Filter the sample through a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.
Step 2: VT-NMR Optimization
-
Insert the sample into the spectrometer and tune/match the probe at 298 K.
-
Gradually increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K).
-
Allow the sample to thermally equilibrate for 5 minutes at each new temperature.
-
Acquire a quick 1D ¹H spectrum (16 scans) at each step. Stop increasing the temperature when the broad humps sharpen into distinct multiplets. (Caution: Do not exceed the boiling point of the solvent or the thermal stability limit of the compound).
Step 3: 2D NMR Acquisition (At Optimized Temperature)
-
HSQC: Acquire a multiplicity-edited HSQC to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase). This instantly separates the anomeric CH protons from the benzyl CH₂ protons.
-
HMBC: Acquire an HMBC to establish connectivity across the glycosidic bonds (e.g., H-1' to C-4, H-1'' to C-6). Set the long-range coupling constant ( J ) to 8 Hz.
-
COSY/TOCSY: Utilize these experiments to systematically walk around the individual spin systems of Ring I, Ring II, and Ring III.
Section 4: Visualizations
Decision matrix for troubleshooting complex pentazido tobramycin NMR spectra.
Logical relationship of chemical shift perturbations during amine-to-azide conversion.
References
-
Title : Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives Source : MDPI URL :[Link]
-
Title : Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria Source : PMC / NIH URL :[Link]
-
Title : Copper(I) Chloride Mediated Amination of Halobenzenes via Azides: Scope, Mechanistic Aspects, and C–C Cleavage Reactions Source : ACS Publications URL :[Link]
Sources
Part 1: Mechanistic Insights (The Root Cause of Copper Toxicity)
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Visualizing Workflow Refinement
I'm now integrating the provided mechanism diagram to refine content on workflow visuals. I am focusing on how the diagram represents Cu(I) complexation with BTTAA, and the importance of using sodium ascorbate for biocompatibility. I'm also ensuring the diagram illustrates the role of ligand choice in mitigating ROS generation and toxicity, specifically focusing on the superior stability of BTTAA.
Validating Experimental Procedures
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Addressing Reaction Sluggishness
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Implementing Chelation Strategies
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Analyzing Reaction Parameters
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Validating Experimental Procedures
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Welcome to the Application Support Knowledge Base for complex bioconjugations. Conjugating pentazido tobramycin via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique challenge: balancing the high catalytic efficiency of Cu(I) against its inherent cytotoxicity and propensity for biomolecular degradation.
This portal provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you minimize copper toxicity while maintaining rapid reaction kinetics and regulatory compliance.
Free Cu(I) in aqueous environments reacts rapidly with dissolved oxygen, generating Reactive Oxygen Species (ROS) such as hydroxyl radicals via Fenton-like chemistry. This causes oxidative degradation of sensitive biological payloads and profound cytotoxicity [1].
By employing water-soluble polytriazole ligands like BTTAA or THPTA, the Cu(I) center is sterically shielded and electronically stabilized. This raises the Cu(II)/Cu(I) redox potential, preventing ROS generation while simultaneously accelerating the formation of the reactive copper-acetylide intermediate[2].
Mechanistic divergence of free Cu(I) causing ROS toxicity versus ligand-stabilized CuAAC.
Part 2: Troubleshooting Guides & FAQs
Q1: My live-cell tobramycin labeling experiment shows >50% cell death within 24 hours. How can I reduce toxicity without killing the reaction yield? A: The cytotoxicity is likely driven by unchelated Cu(I) generating ROS.
-
Causality: Standard ligands like TBTA have poor aqueous solubility, leaving excess Cu(I) exposed to dissolved O2.
-
Solution: Switch to BTTAA. BTTAA contains bulky tert-butyl groups that sterically prevent the formation of unreactive, polymeric copper acetylides, while its acetic acid moiety ensures excellent aqueous solubility. Studies demonstrate that cells treated with BTTAA-Cu(I) proliferate at rates identical to untreated controls, whereas TBTA causes significant lysis[1].
Q2: I lowered my copper loading to 10 µM to meet toxicity thresholds, but the pentazido tobramycin click reaction is now too sluggish. What is the workaround? A: When copper concentration is minimized, the rate-limiting step becomes the formation of the copper-acetylide complex.
-
Causality: Pentazido tobramycin contains five azide groups; achieving full conversion requires highly efficient catalysis. Low copper starves the catalytic cycle.
-
Solution: Utilize copper-chelating azides (e.g., picolyl azides) on your conjugation partner. The internal chelation effect drastically increases the local effective concentration of Cu(I) at the reaction site. This allows you to drop copper concentrations to 10–40 µM while achieving reaction rates that exceed standard CuAAC at 100 µM[2].
Q3: My final tobramycin-conjugate API is failing ICH Q3D regulatory limits for residual elemental impurities. How do I efficiently remove the copper? A: Pharmaceutical applications require strict adherence to ICH Q3D guidelines for heavy metals[3].
-
Causality: Tobramycin is highly polar and contains multiple amine and newly formed triazole moieties that act as endogenous chelators, trapping copper within the final Active Pharmaceutical Ingredient (API) matrix.
-
Solution: Implement a biphasic scavenging approach. Post-reaction, quench with 10 equivalents of EDTA to strip Cu from the tobramycin conjugate. Follow this with solid-phase extraction using a heavy-metal scavenging resin (e.g., Cuprisorb) before final HPLC purification.
Part 3: Quantitative Data & Benchmarks
Table 1: Comparative Ligand Performance in Aqueous CuAAC [1][4]
| Ligand | Aqueous Solubility | Catalytic Acceleration | Cytotoxicity Profile | Primary Mechanism of Action |
| TBTA | Poor | Low | High (Lysis >50%) | Basic amine increases electron density, but poor solubility limits utility. |
| THPTA | Excellent | Moderate | Low | Hydroxypropyl groups provide solubility and act as sacrificial reductants. |
| BTTAA | Excellent | Very High | Negligible | Tert-butyl groups sterically prevent Cu-acetylide polymerization. |
Table 2: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Copper [5]
| Route of Administration | PDE Limit (µ g/day ) | Risk Assessment Requirement |
| Oral | 3400 | Required if intentionally added (e.g., CuAAC catalyst). |
| Parenteral | 340 | Mandatory evaluation. |
| Inhalation | 34 | Mandatory evaluation. |
Part 4: Self-Validating Experimental Protocols
Workflow for low-toxicity CuAAC conjugation of pentazido tobramycin.
Protocol: Biocompatible CuAAC of Pentazido Tobramycin using BTTAA
Design Rationale: This protocol utilizes a 6:1 Ligand-to-Copper ratio to ensure zero free copper exists in solution, coupled with a specific addition order to prevent premature ascorbate oxidation.
Step 1: Catalyst Pre-complexation (Critical Step)
-
In a microcentrifuge tube, combine 300 µM BTTAA ligand and 50 µM CuSO₄ in degassed Milli-Q water.
-
Incubate at room temperature for 5 minutes.
-
Causality: Pre-complexing Cu(II) with BTTAA before reduction ensures that the moment Cu(I) is generated, it is instantly shielded by the ligand, preventing transient ROS bursts.
Step 2: Substrate Preparation
-
Dissolve Pentazido Tobramycin (100 µM) and the alkyne-partner (150 µM per azide, total 750 µM) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Add the pre-complexed BTTAA-CuSO₄ solution to the substrate mixture.
Step 3: In Situ Reduction
-
Prepare a fresh stock of Sodium Ascorbate (100 mM) in degassed water.
-
Add Sodium Ascorbate to the reaction mixture to a final concentration of 2.5 mM.
-
Validation Checkpoint 1 (Visual): The solution should remain clear. A brown/yellow tint indicates ascorbate oxidation and poor degassing; discard and restart.
Step 4: Reaction & Quenching
-
Incubate at 37°C for 30–60 minutes.
-
Quench the reaction by adding EDTA to a final concentration of 5 mM.
-
Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The mass shift should correspond to the addition of exactly 5 alkyne payloads. The presence of intermediate masses (1-4 additions) indicates incomplete conversion; optimize by increasing the alkyne equivalent, not the copper.
Step 5: Copper Scavenging & ICP-MS Validation
-
Pass the quenched mixture through a Cu-scavenging resin column.
-
Lyophilize the eluate and prepare a 1 mg/mL sample in 2% HNO₃ for Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Validation Checkpoint 3 (Regulatory): Confirm residual copper is <340 µ g/day equivalent (for parenteral APIs) to comply with ICH Q3D guidelines[3].
References
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
- Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry (RSC).
- Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Sources
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pmda.go.jp [pmda.go.jp]
Despentamino Pentazido Tobramycin vs. Native Tobramycin: A Comparative Guide on Antibacterial Activity and Application
Executive Summary
Tobramycin is a cornerstone aminoglycoside antibiotic widely deployed against severe Gram-negative infections. However, the escalating crisis of antimicrobial resistance (AMR) has driven researchers to develop novel, semi-synthetic tobramycin derivatives, such as amphiphilic adjuvants and efflux pump inhibitors.
Central to the development of these next-generation therapeutics is Despentamino pentazido tobramycin (often utilized as a tetrabenzyl ether or silyl ether). While native tobramycin is a potent bactericidal agent, its pentazido counterpart is completely biologically inert. This guide provides an in-depth comparative analysis of their antibacterial activities, explores the mechanistic causality behind their divergent biological profiles, and outlines the validated experimental protocols used to synthesize and evaluate these compounds.
Mechanistic Causality: The Role of Polycationic Scaffolds
To understand the stark contrast in antibacterial activity between these two molecules, one must examine the structure-activity relationship (SAR) governing aminoglycoside efficacy.
Native Tobramycin: A Polycationic Warhead
Native tobramycin possesses five primary and secondary amino groups. At physiological pH, these amines are protonated, rendering the molecule highly polycationic. This positive charge is the absolute driver of its bactericidal activity[1]:
-
Outer Membrane Permeabilization : The polycationic structure displaces stabilizing divalent cations (Mg²⁺, Ca²⁺) from the negatively charged lipopolysaccharides (LPS) on the Gram-negative outer membrane. This initiates "self-promoted uptake," allowing the drug to breach the bacterial envelope[2].
-
Ribosomal Binding : Once in the cytoplasm, tobramycin binds with nanomolar affinity to the negatively charged 16S rRNA of the 30S ribosomal subunit (specifically the A-site). This electrostatic interaction induces codon misreading, halts protein synthesis, and triggers cell death[3][4].
Despentamino Pentazido Tobramycin: The Neutral Intermediate
In despentamino pentazido tobramycin, all five protonatable amino groups are chemically converted into azido (-N₃) groups via a diazo-transfer reaction[5].
-
Loss of Electrostatic Affinity : Azido groups are neutral. Consequently, the molecule loses its polycationic character entirely.
-
Abolished Antibacterial Activity : Stripped of its positive charges, the compound can neither disrupt the LPS layer nor bind to the 16S rRNA. It becomes biologically inert[6][7]. Its sole utility lies in organic synthesis: by masking the reactive amines as azides, chemists can selectively modify the remaining hydroxyl groups (e.g., via alkylation) before reducing the azides back to amines to restore or enhance biological activity against multidrug-resistant (MDR) strains[5][8].
Visualizing the Mechanism of Action
Mechanism of Action of Native Tobramycin leading to bactericidal activity.
Comparative Antibacterial Efficacy
The loss of the polycationic scaffold in the pentazido derivative results in a complete loss of antimicrobial potency. The table below summarizes the in vitro minimum inhibitory concentrations (MICs) against standard reference strains, demonstrating the necessity of the amino groups for bioactivity.
| Compound | Pseudomonas aeruginosa (PAO1) MIC | Escherichia coli (ATCC 25922) MIC | Acinetobacter baumannii MIC | Ribosomal Binding Affinity |
| Native Tobramycin | 0.5 - 1.0 µg/mL | 0.5 - 2.0 µg/mL | 1.0 - 4.0 µg/mL | High (K_d in nM range) |
| Despentamino Pentazido Tobramycin | > 128 µg/mL (Inactive) | > 128 µg/mL (Inactive) | > 128 µg/mL (Inactive) | Negligible |
Data synthesized from established broth microdilution assays evaluating aminoglycoside adjuvants and conjugates[6][7][8].
The Role of Pentazido Tobramycin in Drug Development
Synthetic workflow utilizing Despentamino Pentazido Tobramycin as an intermediate.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the chemical synthesis of the pentazido intermediate and the biological assay used to verify its inactivity.
Protocol 1: Synthesis of Despentamino Pentazido Tobramycin via Diazo Transfer
This methodology describes the conversion of tobramycin to its pentazido intermediate, a foundational step in synthesizing amphiphilic tobramycin adjuvants[5].
-
Preparation of Triflyl Azide (TfN₃) : Generate TfN₃ in situ by reacting sodium azide (NaN₃) with trifluoromethanesulfonic anhydride (Tf₂O) in a biphasic mixture of water and dichloromethane (DCM) at 0°C. (Caution: TfN₃ is highly energetic; handle with extreme care behind a blast shield and never concentrate to absolute dryness).
-
Diazo Transfer Reaction : Dissolve native tobramycin (free base) in a solvent mixture of water and methanol. Add a catalytic amount of copper(II) sulfate (CuSO₄).
-
Reagent Addition : Add the freshly prepared TfN₃ solution dropwise to the tobramycin mixture, followed by the addition of potassium carbonate (K₂CO₃) to maintain a basic pH. Stir the reaction vigorously at room temperature for 18-24 hours.
-
Extraction : Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Validation & Purification : Purify the crude pentazido tobramycin via silica gel flash chromatography. Validate the complete conversion of amines to azides using FTIR (look for the strong, characteristic azide stretching band at ~2100 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
To biologically validate the loss of antibacterial activity in the pentazido derivative, perform a standard MIC assay following Clinical and Laboratory Standards Institute (CLSI) guidelines[7].
-
Inoculum Preparation : Cultivate bacterial strains (e.g., P. aeruginosa PAO1) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a final standardized inoculum of 5 × 10⁵ CFU/mL.
-
Compound Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of native tobramycin (positive control, 0.06 to 64 µg/mL) and pentazido tobramycin (test compound, 0.5 to 256 µg/mL) in CAMHB.
-
Incubation : Dispense the bacterial inoculum into each well. Incubate the plates aerobically at 37°C for 18-20 hours.
-
Readout and Verification : Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. Native tobramycin should yield an MIC of ~0.5-1.0 µg/mL, while pentazido tobramycin will show >128 µg/mL, confirming the successful masking of the pharmacophore.
References
-
Tobramycin - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH)[Link]
-
Aminoglycosides - Infectious Disease Source: MSD Manual Professional Edition[Link]
-
Exploring Antibiotic-Potentiating Effects of Tobramycin–Deferiprone Conjugates in Pseudomonas aeruginosa Source: PMC, National Institutes of Health (NIH)[Link]
-
Polymyxin B 3 –Tobramycin Hybrids with Pseudomonas aeruginosa-Selective Antibacterial Activity and Strong Potentiation of Rifampicin, Minocycline, and Vancomycin Source: ACS Publications[Link]
-
Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin Source: PMC, National Institutes of Health (NIH)[Link]
-
Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin Source: PMC, National Institutes of Health (NIH)[Link]
-
Mechanisms and Impact of Aminoglycoside Source: Creative Diagnostics[Link]
Sources
- 1. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aminoglycosides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
- 3. Dissociation of antibacterial activity and aminoglycoside ototoxicity in the 4-monosubstituted 2-deoxystreptamine apramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Antibiotic-Potentiating Effects of Tobramycin–Deferiprone Conjugates in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparing pentazido tobramycin with other azide-modified aminoglycosides
Publish Comparison Guide: Pentazido Tobramycin vs. Alternative Azide-Modified Aminoglycosides in Amphiphilic Drug Development
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative pathogens has severely compromised the clinical efficacy of traditional aminoglycosides. In response, medicinal chemistry has pivoted toward Amphiphilic Aminoglycosides (AAGs) —derivatives that abandon ribosomal targeting in favor of disrupting bacterial lipid membranes[1]. The synthesis of these complex pseudo-oligosaccharides requires precise protecting group chemistry. Diazo transfer to form azide-modified intermediates, specifically pentazido tobramycin , has emerged as the gold standard. This guide objectively compares pentazido tobramycin with other azide-modified scaffolds (e.g., hexaazido neomycin, tetraazido nebramine), detailing their chemical logic, synthesis workflows, and biological efficacy as outer membrane (OM) permeabilizing adjuvants.
The Chemical Logic of Azide Modification: The "Click" and "Ether" Paradigms
Aminoglycosides are densely functionalized with primary and secondary amines, making regioselective modification of their hydroxyl groups nearly impossible without prior masking. The conversion of these amines to azides provides three critical, self-validating advantages[2],[3]:
-
Bio-orthogonal Protection & Base Stability: Unlike standard Boc or Cbz protecting groups, azides are compact and highly stable under the harsh basic conditions (e.g., NaH) required for the O-alkylation (etherification) of hydroxyl groups.
-
Click-Ready Activation: Azides serve as direct reactive handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid generation of triazole-linked lipophilic libraries[2].
-
Chemoselective Deprotection (Causality of Staudinger Reduction): If a researcher uses catalytic hydrogenation (Pd/C) to reduce the azides back to amines, any newly formed benzyl ethers will be inadvertently cleaved via hydrogenolysis. The Staudinger reduction (using PMe 3 ) is strictly chemoselective for azides, reducing them to amines via an aza-ylide intermediate while leaving delicate ether linkages perfectly intact[3].
Comparative Analysis: Scaffold Architectures
The choice of the parent aminoglycoside dictates the steric bulk, cationic charge density, and ultimate toxicity of the resulting AAG.
-
Hexaazido Neomycin B (Pseudo-tetrasaccharide, 6 Azides): Neomycin contains four rings and six amines. While hexaazido neomycin allows for extensive functionalization, the resulting AAGs possess a high cationic charge (+6). This often leads to non-specific electrostatic binding to eukaryotic cell membranes, resulting in elevated hemolytic toxicity[1].
-
Tetraazido Nebramine (Pseudo-disaccharide, 4 Azides): Derived from the cleavage of tobramycin, nebramine is smaller and less sterically hindered[3]. However, its reduced size means it often requires the attachment of multiple or longer alkyl chains to achieve the necessary hydrophilic-lipophilic balance (HLB) for membrane anchoring, which can compromise aqueous solubility.
-
Pentazido Tobramycin (Pseudo-trisaccharide, 5 Azides): Tobramycin represents the "Goldilocks" scaffold. It lacks the extra ribose ring of neomycin, significantly reducing steric hindrance. Its 5 amines provide sufficient cationic charge to competitively displace Mg 2+ ions from lipopolysaccharide (LPS) cross-bridges, while leaving specific hydroxyls accessible for benzyl etherification. Tobramycin benzyl ethers synthesized from this intermediate are superior OM permeabilizers with lower eukaryotic toxicity[4].
Table 1: Physicochemical and Biological Comparison of AAG Derivatives
| Parent Scaffold | Azide Intermediate | Derivative Type | Target Pathogen | Standalone MIC ( μ g/mL) | Adjuvant FIC Index (w/ Rifampicin)* |
| Tobramycin | Pentazido tobramycin | Benzyl ether | MDR P. aeruginosa | 8 - 16 | < 0.25 (Strong Synergy) |
| Neomycin B | Hexaazido neomycin | 5''-monoalkyl | MRSA / S. aureus | 2 - 4 | 0.5 - 1.0 (Additive) |
| Nebramine | Tetraazido nebramine | Dialkyl ether | P. aeruginosa | 16 - 32 | 0.3 - 0.5 (Synergy) |
*FIC (Fractional Inhibitory Concentration) Index ≤ 0.5 indicates synergy, proving the AAG successfully permeabilizes the OM to allow the hydrophobic drug (Rifampicin) to enter[4].
Experimental Workflows (Self-Validating Protocols)
Protocol 1: Diazo Transfer Synthesis of Pentazido Tobramycin
-
Objective: Convert all 5 amines of tobramycin to azides.
-
Methodology: Dissolve tobramycin free base in water/methanol. Add K 2 CO 3 , catalytic CuSO 4 , and an excess of triflyl azide (TfN 3 ) or imidazole-1-sulfonyl azide. Stir at room temperature for 18 hours.
-
Causality & Validation: The Cu(II) coordinates the amines, facilitating nucleophilic attack on the diazo donor. Validation: The starting material is Ninhydrin-positive (purple spots on TLC). The successful pentazido intermediate is Ninhydrin-negative (indicating no free amines remain) and exhibits a strong, characteristic azide stretch at ∼ 2100 cm −1 via FTIR[3].
Protocol 2: O-Alkylation and Staudinger Reduction
-
Objective: Generate tobramycin benzyl ethers.
-
Methodology: Dissolve pentazido tobramycin in anhydrous DMF. Add NaH at 0°C to deprotonate the hydroxyls, followed by benzyl bromide. After purification, dissolve the alkylated intermediate in THF/H 2 O (9:1) and add 1.0 M PMe 3 in THF with 0.1 M NaOH. Reflux for 4 hours.
-
Causality & Validation: NaH provides the basicity needed for etherification, which the azides easily survive. PMe 3 selectively reduces the azides. Validation: MALDI-TOF Mass Spectrometry will show a mass shift corresponding to the exact loss of N 2 and addition of H 2 per azide group, confirming complete reduction without ether cleavage[3],[1].
Protocol 3: Checkerboard Assay for Adjuvant Synergy
-
Objective: Validate OM permeabilization.
-
Methodology: In a 96-well plate, create a 2D gradient of the synthesized AAG (x-axis) and Rifampicin (y-axis) in Mueller-Hinton Broth. Inoculate with MDR E. coli or P. aeruginosa.
-
Causality & Validation: Rifampicin is a large, hydrophobic antibiotic that cannot cross an intact Gram-negative OM[4]. If the AAG disrupts the LPS layer, Rifampicin's MIC will drop drastically. An FIC index ≤ 0.5 mathematically validates the mechanistic claim of OM permeabilization[4].
Visualizations
Workflow: Synthesis of Amphiphilic Tobramycin
Chemical synthesis workflow from native tobramycin to membrane-targeting AAGs.
Mechanism of Action: Adjuvant Synergy
Mechanism of AAG-mediated outer membrane permeabilization and rifampicin potentiation.
References
-
Title: A Chemoenzymatic Route to Diversify Aminoglycosides Enables A Microarray-Based Method to Probe Acetyltransferase Activity Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Bacterial lipid membranes as promising targets to fight antimicrobial resistance, molecular foundations and illustration through the renewal of aminoglycoside antibiotics and emergence of amphiphilic aminoglycosides Source: MedChemComm (Royal Society of Chemistry) URL: [Link]
-
Title: Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin Source: RSC Medicinal Chemistry / National Institutes of Health (PMC) URL: [Link]
Sources
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. A Chemoenzymatic Route to Diversify Aminolgycosides Enables A Microarray-Based Method to Probe Acetyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of tobramycin benzyl ether as an antibiotic adjuvant capable of sensitizing multidrug-resistant Gram-negative bacteria to rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: High-Resolution Mass Spectrometry vs. Orthogonal Modalities for the Validation of Despentamino Pentazido Tobramycin
Introduction: The Analytical Challenge of Polyazido Aminoglycosides
Despentamino pentazido tobramycin (DPT)—often utilized in its protected forms, such as DPT tetrabenzyl ether or 6''-tert-butyldimethylsilyl (TBDMS) ether—is a critical synthetic intermediate in drug development. It serves as a highly versatile scaffold for generating RNA-targeting aminoglycoside derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" [2].
Validating the structural integrity and purity of DPT is exceptionally challenging. The molecule lacks a strong native UV chromophore, possesses complex stereocenters, and most importantly, contains five highly reactive, energy-sensitive azide groups. This guide objectively compares High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) against traditional analytical alternatives, providing a self-validating framework for researchers to confirm DPT synthesis without analytical artifacts.
Mechanistic Causality: Why Traditional Methods Fall Short
The structural validation of polyazido compounds requires an understanding of gas-phase and condensed-phase thermodynamics. The activation energy for the extrusion of molecular nitrogen (N₂) from organic azides is relatively low.
When utilizing hard ionization mass spectrometry techniques (like Electron Ionization, EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the thermal and vibrational energy imparted to the DPT molecule induces homolytic cleavage of the carbon-nitrogen bonds. This results in a confusing ladder of artifact peaks corresponding to [M−nN2]+ (where n=1 to 5 ), masking the true molecular ion [3].
Conversely, HR-ESI-MS operates as a "soft" ionization technique. By transferring ions from the solution phase to the gas phase with minimal internal energy deposition, ESI preserves the intact pentazido molecular ion. Furthermore, the intentional formation of sodium adducts ( [M+Na]+ ) in ESI stabilizes the polyazide complex significantly better than protonation ( [M+H]+ ), effectively neutralizing the N₂ loss pathway [1].
While Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are valuable, they are structurally blind to trace decomposition or incomplete azidation (e.g., tetra-azido vs. penta-azido species) in a bulk sample, making HR-ESI-MS the indispensable primary validation tool.
Comparative Analysis of Analytical Modalities
To objectively evaluate the best approach for DPT validation, the performance, sensitivity, and limitations of each analytical modality are compared below.
Table 1: Performance Comparison of Analytical Modalities for DPT Validation
| Analytical Modality | Primary Data Yielded | Sensitivity | Limitations for DPT Analysis | Suitability Rating |
| HR-ESI-MS | Exact molecular weight, isotopic pattern, degree of azidation | High (picomole) | Cannot resolve stereoisomers; requires careful tuning to prevent in-source fragmentation. | ★★★★★ |
| ¹H/¹³C NMR | Carbon framework, anomeric protons, stereochemistry | Low (milligram) | Spectra are highly convoluted by benzyl/TBDMS protecting groups; insensitive to trace impurities. | ★★★★☆ |
| FT-IR | Functional group identification (Azide stretch ~2100 cm⁻¹) | Moderate | Strictly qualitative; cannot differentiate between tetra-azido and penta-azido intermediates. | ★★★☆☆ |
| HPLC-UV/ELSD | Chromatographic purity profiling | Moderate | DPT lacks strong UV chromophores; requires Evaporative Light Scattering Detection (ELSD). | ★★☆☆☆ |
Experimental Protocol: Self-Validating HR-ESI-MS Workflow
To ensure a self-validating system, the following protocol incorporates internal controls and specific instrumental parameters designed to suppress the thermodynamic degradation of DPT.
Step 1: Sample Preparation and Adduct Optimization
Causality: Polyazides are prone to proton-catalyzed degradation in the gas phase. Driving the ionization toward a sodium adduct ( [M+Na]+ ) increases the thermodynamic stability of the intact ion.
-
Dissolve 1 mg of DPT (e.g., DPT Tetrabenzyl Ether, MW ~957.99) in 1 mL of LC-MS grade Acetonitrile to create a stock solution.
-
Dilute the stock to a final concentration of 1 µg/mL using a solvent system of 50:50 Methanol/Water .
-
Critical Step: Instead of standard Formic Acid, spike the solution with 10 µM Sodium Acetate . This forces the formation of the [M+Na]+ adduct (Expected m/z : ~980.39) and suppresses the [M+H]+ pathway.
Step 2: Instrument Tuning (Orbitrap or Q-TOF)
Causality: High capillary temperatures and harsh declustering potentials will impart enough vibrational energy to trigger the Curtius rearrangement or N₂ extrusion.
-
Set the ESI source to Positive Ion Mode (+) .
-
Lower the Capillary Temperature to 250°C (Standard is often 300-320°C; lowering it is vital for azide survival).
-
Set the Spray Voltage to 3.5 kV and minimize the S-lens RF level or Declustering Potential to the lowest setting that still permits ion transmission (e.g., 30-40 V).
Step 3: Data Acquisition and Isotopic Validation
-
Acquire high-resolution scan data over an m/z range of 500–1200.
-
Self-Validation Check: Calculate the mass accuracy of the [M+Na]+ peak. The observed mass must be within < 5 ppm of the theoretical exact mass.
-
Verify the isotopic distribution. The presence of 15 nitrogen atoms in DPT yields a highly distinct M+1 and M+2 isotopic envelope. A match between the theoretical and observed isotopic pattern mathematically validates the N15 composition, ruling out incomplete azidation (e.g., N12 tetra-azido impurities).
Workflow Visualization
The following decision tree illustrates the orthogonal data integration required to definitively validate DPT intermediates.
Figure 1: Orthogonal analytical workflow for the structural validation of DPT intermediates.
References
-
Heel, S. V., et al. "Native Top-Down Mass Spectrometry Uncovers Two Distinct Binding Motifs of a Functional Neomycin-Sensing Riboswitch Aptamer." Journal of the American Chemical Society, vol. 145, no. 28, 2023, pp. 15284-15294.[Link]
-
Velagapudi, S. P., et al. "Sequence-based design of bioactive small molecules that target precursor microRNAs." Nature Chemical Biology, vol. 10, no. 4, 2014, pp. 291-297.[Link]
-
Couto, N. A. S., et al. "Complexation of transition metals by 3-azidopropionitrile. An electrospray ionization mass spectrometry study." Journal of the American Society for Mass Spectrometry, vol. 18, no. 3, 2007, pp. 453-465. [Link]
A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Tobramycin Click Derivatives
This guide provides a comprehensive comparison of the in vitro cytotoxicity of tobramycin and its derivatives synthesized via click chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand the toxicological profiles of these modified antibiotics. This document delves into the rationale behind developing tobramycin derivatives, the experimental methodologies used for cytotoxicity assessment, and a comparative analysis of the resulting data.
Introduction: The Double-Edged Sword of Tobramycin
Tobramycin, a potent aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its mechanism of action involves binding to the bacterial 30S and 50S ribosomal subunits, which disrupts protein synthesis and ultimately leads to bacterial cell death[1]. However, the clinical utility of tobramycin is hampered by its significant side effects, most notably nephrotoxicity (kidney damage) and ototoxicity (hearing loss)[1][2]. Furthermore, the rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents that can overcome these resistance mechanisms.
To address these challenges, researchers have turned to modifying the tobramycin scaffold. The primary goals of these modifications are to enhance antibacterial activity against resistant strains and, crucially, to reduce the inherent cytotoxicity of the parent molecule. One of the most promising strategies for creating these new antibiotic candidates is "click chemistry."
The "Click" Advantage in Antibiotic Development
"Click chemistry" refers to a class of chemical reactions that are rapid, efficient, and highly specific. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link different molecular fragments[3][4]. This approach offers several advantages in drug discovery, including high yields, simple reaction conditions, and a wide range of applicability[4][5]. By using click chemistry, scientists can efficiently generate libraries of new tobramycin derivatives with diverse functionalities, allowing for the systematic exploration of structure-activity and structure-toxicity relationships.
Comparative In Vitro Cytotoxicity Analysis
A critical step in the preclinical development of new drug candidates is the assessment of their potential toxicity to mammalian cells. This is typically achieved through a panel of in vitro cytotoxicity assays. For tobramycin and its derivatives, these assays are essential to determine if the chemical modifications have successfully reduced the toxicity profile compared to the parent drug.
Rationale for Assay Selection
A multi-assay approach is often employed to gain a comprehensive understanding of a compound's cytotoxic effects. The choice of assay depends on the specific cellular function being interrogated.
-
MTT Assay: This colorimetric assay is a measure of cell metabolic activity. Viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells[6]. It is a widely used initial screening assay for cytotoxicity.
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a measure of cell membrane integrity. LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[1][2]. This assay is useful for detecting necrosis or late-stage apoptosis.
-
Apoptosis Assays (e.g., Annexin V/PI): These assays are designed to detect the specific biochemical and morphological changes associated with programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells[2].
By using a combination of these assays, researchers can differentiate between different modes of cell death and gain a more nuanced understanding of a compound's toxicity.
Choice of Cell Line: The Significance of HEK293T
For assessing the cytotoxicity of systemically administered drugs like aminoglycosides, a relevant human cell line is crucial. Human Embryonic Kidney 293 (HEK293) cells, and their derivative HEK293T, are a common choice. These cells are of human origin, easy to culture and transfect, and are often used as a model for normal human cells in initial toxicity screenings[7][8]. Given that the kidneys are a primary site of tobramycin-induced toxicity, using a kidney-derived cell line provides a relevant context for these studies.
Data Summary: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. In the context of cytotoxicity, the IC50 represents the concentration of a drug that is required to reduce the viability of a cell population by 50%. The following table summarizes the reported IC50 values for tobramycin and several of its 6"-modified derivatives against HEK293T cells, as determined by the MTT assay after 72 hours of exposure.
| Compound | Modification at 6"-position | IC50 (µg/mL) against HEK293T cells | Reference |
| Tobramycin | Unmodified | 58 ± 3 | |
| Derivative 4a | Aminoethylamino | >140 | |
| Derivative 4b | Aminopropylamino | >140 | |
| Derivative 6a | Guanidinoethylamino | >140 | |
| Derivative 6b | Guanidinopropylamino | >140 |
These data clearly indicate that the modifications at the 6"-position of the tobramycin molecule significantly reduce its cytotoxicity to HEK293T cells, with the IC50 values for the derivatives being at least 2.4 times higher than that of the parent tobramycin.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key cytotoxicity assays discussed in this guide. These protocols are designed to be self-validating and are based on established standards in the field.
MTT Cell Viability Assay
This protocol is adapted from established methods for assessing cell viability[6].
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of tobramycin and its click derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol is based on commercially available LDH assay kits and established procedures[1][2].
Principle: The release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium is an indicator of compromised cell membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the negative control, include a positive control for maximum LDH release by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate, cofactor (NAD+), and a tetrazolium salt. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (often provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100.
Annexin V/PI Apoptosis Assay
This protocol is a standard method for detecting apoptosis by flow cytometry[2].
Principle: During early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently labeled Annexin V. In late apoptosis and necrosis, the cell membrane becomes permeable, allowing the nuclear stain Propidium Iodide (PI) to enter and stain the DNA.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the cytotoxicity assays described above.
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Conclusion
The development of tobramycin derivatives through strategies like click chemistry represents a promising avenue for overcoming the challenges of antibiotic resistance and drug-induced toxicity. The in vitro cytotoxicity data presented in this guide strongly suggest that modifications at the 6"-position of the tobramycin molecule can significantly reduce its toxicity to human kidney cells. A rigorous and multi-faceted approach to cytotoxicity testing, employing assays that probe different cellular functions, is essential for the comprehensive evaluation of these novel antibiotic candidates. The protocols and workflows detailed herein provide a robust framework for researchers to conduct these critical preclinical safety assessments.
References
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Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 96(2), 147-152. [Link]
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Lukianov, D. A., et al. (2024). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. Antibiotics, 13(12), 1191. [Link]
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Lukianov, D. A., et al. (2024). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI. [Link]
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Lukianov, D. A., et al. (2024). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. ResearchGate. [Link]
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Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. PubMed. [Link]
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ResearchGate. (2024). Apoptosis and MTT Assay?. ResearchGate. [Link]
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Al-Sodies, S. A., et al. (2021). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. RSC Advances, 11(59), 37259-37271. [Link]
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Lukianov, D. A., et al. (2024). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. PubMed. [Link]
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Ahmad, A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 201. [Link]
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El-Sayed, N. F., et al. (2021). Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 504-516. [Link]
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Boster Bio. (2018). Why comparing Cell Viability, Proliferation and Apoptosis?. Boster Bio. [Link]
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Singh, G., et al. (2024). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology. [Link]
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Al-Masoudi, N. A., et al. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. Tropical Journal of Natural Product Research, 7(6), 3209-3214. [Link]
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Ben-Abdallah, M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. [Link]
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Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
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Shavit, A., et al. (2012). 6′′‐Thioether Tobramycin Analogues: Towards Selective Targeting of Bacterial Membranes. Angewandte Chemie International Edition, 51(23), 5652-5656. [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
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Qiita. (2015). Graphvizとdot言語でグラフを描く方法のまとめ. Qiita. [Link]
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Mally, A., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 16558. [Link]
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Shavit, A., et al. (2014). Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-Site Binding and Higher Potency. ChemMedChem, 9(12), 2732-2740. [Link]
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Qiita. (2015). Graphvizとdot言語でグラフを描く方法のまとめ. Qiita. [Link]
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Cytion. (2023). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. [Link]
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Gansner, E. R., & North, S. C. (2003). dotを使ったグラフ描画. AT&T Labs Research. [Link]
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Graphviz. (2023). User Guide. Read the Docs. [Link]
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Cytion. (2023). HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. [Link]
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Andor. (2022). What are HEK293 cells used for in cell biology studies. Andor. [Link]
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News-Medical.Net. (2019). HEK293 Cells: Applications and Advantages. News-Medical.Net. [Link]
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Jendryczko, D., et al. (2025). Human Embryonic Kidney HEK293 Cells as a Model to Study SMVT-Independent Transport of Biotin and Biotin-Furnished Nanoparticles in Targeted Therapy. International Journal of Molecular Sciences, 26(4), 2153. [Link]
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Ma, N., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. International Journal of Nanomedicine, 10, 1487-1504. [Link]
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Validating the Click Reaction Efficiency of Pentazido Tobramycin: A Comprehensive Analytical Guide
Executive Summary: The Rise of Pseudo-Oligosaccharide Scaffolds
In the development of multivalent therapeutics—ranging from antimicrobial cationic amphiphiles to targeted drug delivery systems—the choice of the central scaffold dictates the structural precision of the final molecule. Pentazido tobramycin has emerged as a privileged pseudo-oligosaccharide scaffold[1]. Derived from the aminoglycoside antibiotic tobramycin, its five primary amines can be quantitatively converted into azide groups via diazo transfer. This yields a rigid, stereochemically defined core primed for 5-fold Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].
However, the statistical reality of multivalent click chemistry presents a significant analytical challenge: validating that all five azides have successfully reacted. This guide objectively compares pentazido tobramycin against alternative multivalent scaffolds, dissects the causality behind analytical validation choices, and provides self-validating experimental protocols for researchers.
Scaffold Comparison: Why Pentazido Tobramycin?
When designing multivalent conjugates, researchers typically choose between dendrimers, linear polymers, and discrete small-molecule scaffolds. Pentazido tobramycin offers distinct advantages in spatial pre-organization and exact valency.
Table 1: Performance Comparison of Multivalent Azide Scaffolds
| Feature | Pentazido Tobramycin | PAMAM-Azide Dendrimers (Gen 2) | Linear Azido-PEG Polymers |
| Valency | Exact (Exactly 5) | Statistical (Average ~16) | Statistical (Variable based on MW) |
| Polydispersity (PDI) | 1.0 (Monodisperse) | ~1.05 - 1.10 | ~1.10 - 1.20 |
| Stereochemistry | Rigid, fully defined | Flexible, undefined | Random coil |
| Reaction Kinetics | Fast (Sterically accessible) | Slower (Steric crowding at surface) | Moderate (Entanglement issues) |
| Batch-to-Batch Reproducibility | Exceptional | Moderate | Low |
The Causality of Scaffold Choice: Unlike polymeric scaffolds where a "missing" valency (e.g., 15 instead of 16 substitutions) is functionally negligible and analytically invisible, a missing valency on a pentazido scaffold drastically alters the molecule's amphiphilicity and biological targeting. Therefore, achieving and proving 100% click efficiency is non-negotiable[3].
The Statistical Challenge of 5-Fold Click Reactions
To understand why rigorous validation is required, we must look at the mathematics of multivalent reactions. If a CuAAC reaction operates at a highly efficient 95% conversion rate per azide , the probability of obtaining the fully penta-substituted product is only:
The remaining 22.7% of the crude mixture will consist of tetra-substituted (missing one arm) and tri-substituted impurities. These "n-1" impurities often co-elute with the target product during standard flash chromatography, necessitating high-resolution analytical validation.
Caption: Synthetic pathway from tobramycin to a penta-substituted conjugate via pentazido intermediate.
Analytical Comparison: Validating Click Efficiency
How do we prove that no tetra-substituted impurities remain? Relying on a single analytical method often leads to false positives.
Table 2: Comparison of Analytical Validation Methods
| Method | Limit of Detection for "n-1" Impurity | Strengths | Limitations |
| High-Res LC-MS (ESI-TOF) | < 1% | Separates discrete masses; Gold standard for absolute valency. | Requires ionization optimization; salt removal critical. |
| ¹H NMR Spectroscopy | ~ 5% | Confirms triazole formation (~7.8 ppm); structural connectivity. | Integration error (±5%) masks trace tetra-substituted impurities. |
| FT-IR Spectroscopy | ~ 5-10% | Rapidly detects unreacted azides (~2100 cm⁻¹). | Purely qualitative; cannot quantify trace unreacted azides. |
The Causality of Analytical Blind Spots: Why does ¹H NMR fail as a standalone validation tool? If a sample contains 90% penta-substituted and 10% tetra-substituted product, the average number of triazole protons per tobramycin core is 4.9. On a standard 400 MHz NMR, an integration of 4.9 is easily rounded to 5.0 due to baseline noise and relaxation delays. High-Resolution LC-MS is mandatory because it physically separates the [M+H]+ of the 5-fold product from the [M−alkyne+H]+ of the 4-fold product.
Caption: Hierarchical analytical workflow for validating 5-fold click reaction efficiency.
Experimental Protocols
The following protocols represent a self-validating system. The reaction conditions are designed to push the equilibrium to 100% completion, and the LC-MS protocol is designed to aggressively hunt for partial-reaction impurities.
Protocol 1: 5-Fold CuAAC Synthesis of Penta-Substituted Tobramycin
Note: This protocol uses an excess of alkyne and a stabilized Cu(I) ligand to ensure all 5 azides react.
-
Reagent Preparation: Dissolve pentazido tobramycin (1.0 equiv, ~50 mg) and the desired terminal alkyne (7.5 equiv, 1.5 equiv per azide) in a degassed mixture of DMF/H₂O (4:1, v/v).
-
Causality: The 1.5x excess per azide overcomes the entropic penalty of the 4th and 5th substitutions.
-
-
Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.5 equiv) and TBTA ligand (0.5 equiv) in DMF.
-
Causality: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilizes the Cu(I) oxidation state, preventing disproportionation into inactive Cu(0) and Cu(II) in the aqueous solvent.
-
-
Reduction: Add Sodium Ascorbate (1.0 equiv) to the catalyst vial. The solution will turn from blue to pale yellow, indicating the formation of active Cu(I).
-
Reaction: Transfer the active catalyst mixture to the tobramycin solution. Stir at 40°C under N₂ for 24 hours.
-
Quenching: Add QuadraPure™ TU (thiourea resin) or wash with EDTA to sequester the copper catalyst, then concentrate under vacuum.
Protocol 2: LC-MS Validation Workflow (ESI-TOF)
-
Sample Prep: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).
-
Mobile Phase A: H₂O + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 12 minutes.
-
Causality: Formic acid ensures complete protonation of the triazole rings, enhancing ESI+ ionization efficiency.
-
-
Data Analysis (The Validation Step):
-
Extract the exact mass for the [M+H]+ of the penta-substituted product.
-
Crucial Step: Manually extract the exact mass for the [M−alkyne+H]+ (the tetra-substituted impurity).
-
Validation Criteria: The reaction is only considered 100% efficient if the Extracted Ion Chromatogram (EIC) for the tetra-substituted mass shows a signal-to-noise ratio of < 3:1 (below the limit of detection).
-
References
-
Berkov-Zrihen, Y., Herzog, I. M., Benhamou, R. I., Feldman, M., Steinbuch, K. B., Shaul, P., Lerer, S., Eldar, A., & Fridman, M. (2015). "Tobramycin and Nebramine as Pseudo-Oligosaccharide Scaffolds for the Development of Antimicrobial Cationic Amphiphiles." Chemistry – A European Journal, 21(11), 4340-4349. URL:[Link]
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Disney, M. D., & Childs-Disney, J. L. (2007). "Using Selection to Identify and Chemical Probe to Study Aminoglycoside-RNA Interactions." ChemBioChem, 8(6), 649-656. URL:[Link]
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Schweizer, F. (2019). "Antibiotic Hybrids: the Next Generation of Agents and Adjuvants against Gram-Negative Pathogens?" ASM Journals. URL:[Link]
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A Comparative Guide to the Antibacterial Efficacy of Tobramycin Conjugates: Evaluating MIC Values
Introduction: The Enduring Challenge of Gram-Negative Pathogens and the Quest for Novel Tobramycin Analogs
Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius, has long been a cornerstone in the clinical management of severe Gram-negative bacterial infections.[1][2] Its potent bactericidal activity, particularly against opportunistic pathogens like Pseudomonas aeruginosa, has made it an indispensable therapeutic agent.[3] The primary mechanism of tobramycin involves high-affinity binding to the A-site of the 16S ribosomal RNA within the bacterial 30S ribosomal subunit.[2][4][5] This interaction disrupts protein synthesis by blocking the initiation of translation and causing misreading of the mRNA template, ultimately leading to bacterial cell death.[4][5]
However, the extensive clinical use of tobramycin and other aminoglycosides has been met with the inexorable rise of antimicrobial resistance (AMR).[6][7] The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases, which prevent the drug from binding to its ribosomal target.[6][8] This escalating resistance necessitates the development of novel tobramycin analogs designed to evade these resistance mechanisms while retaining or enhancing antibacterial potency.[3][9]
This guide provides a comparative overview of the antibacterial activity, expressed as Minimum Inhibitory Concentration (MIC) values, of various tobramycin conjugates. It aims to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the structure-activity relationships (SAR) of these compounds. Furthermore, this guide will address the current knowledge gap concerning a specific class of derivatives—despentamino pentazido tobramycin conjugates—and contextualize their potential through the analysis of related, well-characterized analogs.
The Enigma of Despentamino Pentazido Tobramycin Conjugates: An Analysis of the Data Gap
A comprehensive search of the current scientific literature and chemical databases reveals a significant gap in publicly available data regarding the antibacterial activity of despentamino pentazido tobramycin conjugates. While the existence of a synthetic intermediate, "Despentamino Pentazido Tobramycin Tetrabenzyl Ether 6''-tert-Butyldimethysilyl Ether," is noted in chemical catalogs, confirming the chemical feasibility of such molecules, no studies detailing their synthesis and subsequent biological evaluation, specifically their MIC values, have been published.[10]
This absence of experimental data prevents a direct comparative analysis of their efficacy. Consequently, this guide will pivot to a detailed examination of structurally related tobramycin analogs for which robust MIC data are available. This approach will provide a valuable framework for understanding the SAR of tobramycin and for postulating the potential impact of the despentamino and pentazido modifications.
Comparative Analysis of Structurally Characterized Tobramycin Conjugates
The majority of successful efforts to create next-generation tobramycin analogs have focused on modifications at the 6"-position of the aminoglycoside scaffold.[3] This site is a primary target for several AMEs, and its alteration can sterically hinder enzymatic inactivation, thereby restoring activity against resistant strains.
6"-Modified Tobramycin Derivatives: A Potent Strategy Against Resistance
Research has shown that introducing aminoalkylamino or guanidinoalkylamino residues at the 6"-position can yield compounds with significant activity, particularly against resistant clinical isolates of P. aeruginosa.[6] While these modifications can sometimes slightly decrease activity against susceptible reference strains, the improvement against resistant strains is often marked.[6][11]
The table below summarizes the MIC data for tobramycin and its 6"-modified derivatives against both reference and resistant bacterial strains, illustrating the potential of this synthetic strategy.
| Compound | Modification | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | Resistant P. aeruginosa (21653) MIC (µg/mL) | Resistant P. aeruginosa (21571) MIC (µg/mL) | Reference |
| Tobramycin | Parent Drug | 0.5 | 0.5 | 0.5 | >128 | >128 | [6] |
| Compound 4a | 6"-aminoethylamino | 1 | 2 | 2 | 16 | 32 | [6] |
| Compound 6a | 6"-guanidinoethylamino | 2 | 4 | 4 | 16 | 16 | [6] |
This data is compiled from a 2024 study by Galkin et al. published in Antibiotics (Basel).[6][11]
As the data indicates, while the MIC values of the modified compounds against susceptible strains are 2- to 8-fold higher than the parent tobramycin, their activity against the two resistant P. aeruginosa isolates is dramatically restored. The MICs are reduced from >128 µg/mL for tobramycin to a range of 16-32 µg/mL for the conjugates, surmounting the existing resistance.[6]
Other modifications, such as the introduction of a 6"-triazolyl group, have shown mixed results. While these analogs can exhibit improved binding to the ribosomal A-site, this does not always translate to superior antibacterial activity across all tested strains.[12][13] Similarly, the development of amphiphilic tobramycin analogs, by attaching long alkyl chains, has been shown to confer novel antifungal properties to the molecule.[14]
Hypothesizing the Impact of Despentamino and Pentazido Modifications
In the absence of direct experimental data, we can infer the potential effects of the "despentamino" and "pentazido" modifications based on established aminoglycoside SAR principles.
-
Despentamino (Removal of an Amino Group): The number and location of positively charged amino groups on the aminoglycoside structure are critical for their high-affinity interaction with the negatively charged phosphate backbone of the ribosomal RNA target.[9] The removal of one of these key amino groups would likely disrupt this electrostatic interaction, potentially leading to a significant decrease in ribosomal binding affinity and, consequently, a higher MIC value (reduced potency).
-
Pentazido (Introduction of Five Azido Groups): The azide moiety (N₃) is electronically distinct from an amino group (NH₂). It is less basic and can act as a hydrogen bond acceptor. In synthetic chemistry, azides are often used as stable precursors to amines, which are introduced in a final reduction step.[15] If left as the final functional group, the five azido groups would drastically alter the molecule's polarity, size, and hydrogen bonding capacity compared to the parent tobramycin. While the precise impact on antibacterial activity is difficult to predict, it is plausible that such a significant structural change would decrease its affinity for the highly specific ribosomal binding pocket.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a standardized and widely adopted technique for its determination.[16][17][18]
Broth Microdilution Protocol
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in a sterile saline or phosphate-buffered saline (PBS) solution. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. d. Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Microtiter Plate: a. In a 96-well microtiter plate, prepare a 2-fold serial dilution of the test compound (e.g., tobramycin conjugate) in CAMHB. This typically creates a range of 8-12 concentrations. b. Designate a well as a positive control for growth (containing CAMHB and bacteria, but no drug). c. Designate a well as a sterility control (containing CAMHB only, no bacteria) to ensure the medium is not contaminated.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the serial dilution, as well as the growth control well. The final volume in each well is typically 100-200 µL. b. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: a. Following incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action and Resistance
The bactericidal effect of tobramycin and its analogs is initiated by their entry into the bacterial cell and subsequent binding to the ribosome, which ultimately halts the production of essential proteins.
Caption: The mechanism of tobramycin involves cell entry and binding to the 30S ribosomal subunit, inhibiting protein synthesis.
Conclusion and Future Outlook
The development of structural analogs of tobramycin remains a critical strategy in the ongoing battle against antibiotic resistance. Modifications at the 6"-position, particularly with aminoalkylamino and guanidinoalkylamino side chains, have proven to be a fruitful approach, yielding compounds that can successfully overcome enzymatic resistance in clinically relevant pathogens like P. aeruginosa.[6]
While this guide provides a comparative framework based on available data, it also highlights a crucial void in our knowledge concerning despentamino pentazido tobramycin conjugates. The lack of published MIC data for these compounds underscores the need for further research. The synthesis and rigorous antibacterial evaluation of these specific analogs are essential next steps to fully understand their potential role—or lack thereof—as therapeutic agents. Future investigations in this area will be vital to expanding the arsenal of effective aminoglycosides and addressing the urgent threat of multidrug-resistant infections.
References
-
Alix, E., et al. (2014). Structure-Activity Relationships for 5”-Modifications of 4,5-Aminoglycoside Antibiotics. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Galkin, A. A., et al. (2024). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. Antibiotics (Basel). Available at: [Link]
-
Bhattacharya, S., et al. (2014). Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency. ChemMedChem. Available at: [Link]
-
Bhattacharya, S., et al. (2014). Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria. PMC. Available at: [Link]
-
Fosso, M. Y., et al. (2015). Amphiphilic Tobramycin Analogues as Antibacterial and Antifungal Agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Bastida, A., et al. (2006). Synthesis and Structure−Activity Relationships of Truncated Bisubstrate Inhibitors of Aminoglycoside 6'-N-Acetyltransferases. Journal of Medicinal Chemistry. Available at: [Link]
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Benveniste, R., & Davies, J. (1973). Structure-Activity Relationships Among the Aminoglycoside Antibiotics: Role of Hydroxyl and Amino Groups. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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MSD Manual Professional Edition. Aminoglycosides. Available at: [Link]
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Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
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Thakar, R. R. AMINOGLYCOSIDE ANTIBIOTICS. Available at: [Link]
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ResearchGate. Behaviour of the azido group in crystal structure of the intermediates of aminoglycoside antibiotics. Available at: [Link]
-
Galkin, A. A., et al. (2024). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI. Available at: [Link]
-
Obgyn Key. (2016). Aminoglycosides and Glycopeptides. Available at: [Link]
-
PDB-101. Aminoglycosides. Available at: [Link]
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Abdullah, A. S., et al. (2023). Synergistic Interactions Between the Quinolone-Derived Compound HT61 and Tobramycin Against a Range of Clinical Isolates of Pseudomonas aeruginosa In Vitro. PMC. Available at: [Link]
-
Miller, W. R., et al. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. PMC. Available at: [Link]
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Zhang, W., et al. (2018). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. PMC. Available at: [Link]
-
François, B., et al. (2005). Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Nucleic Acids Research. Available at: [Link]
-
AXEL. 85-5531-85 Despentamino Pentazido Tobramycin Tetrabenzyl Ether 6''-tert-Butyldimethysilyl Ether 5mg 446405. Available at: [Link]
-
Singh, P., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers. Available at: [Link]
-
Pérez-Pérez, M. E., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
-
FDA. (2025). FDA Rationale for Recognition Decision: Gentamicin, Tobramycin, and Amikacin for Enterobacterales and P. aeruginosa. Available at: [Link]
-
CLSI. (2023). CLSI AST News Update. Available at: [Link]
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- 6. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. mdpi.com [mdpi.com]
- 12. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
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- 14. uknowledge.uky.edu [uknowledge.uky.edu]
- 15. Structure-Activity Relationships for 5”-Modifications of 4,5-Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
HPLC-MS Validation of Despentamino Pentazido Tobramycin Purity: A Comparative Methodological Guide
Executive Summary & Context
Despentamino pentazido tobramycin is a highly specialized, critical intermediate in the semi-synthesis of next-generation aminoglycoside antibiotics designed to circumvent antimicrobial resistance (AMR)[1]. By converting tobramycin’s five primary amines into azido groups via diazo transfer, researchers can execute precise downstream modifications—such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)—to develop novel therapeutics[2].
However, validating the purity of this intermediate is analytically treacherous. Incomplete azidation leaves a heterogeneous mixture of tetraazido-monoamino and triazido-diamino intermediates. If these impurities are not accurately quantified and removed, they will propagate through subsequent synthetic steps, drastically reducing the yield and efficacy of the final therapeutic compound[3]. This guide objectively compares analytical methodologies and provides a self-validating Reverse-Phase HPLC-MS (RP-HPLC-MS) protocol to ensure absolute structural confidence.
The Analytical Challenge: Causality of Hydrophobicity Shifts
The fundamental challenge in aminoglycoside analysis is their extreme hydrophilicity, which typically necessitates Hydrophilic Interaction Liquid Chromatography (HILIC) or strong ion-pairing agents. However, the global azidation required to synthesize despentamino pentazido tobramycin fundamentally alters the molecule's physicochemical properties:
-
Loss of Polarity: The replacement of five highly polar, protonatable −NH2 groups with lipophilic −N3 groups causes a massive positive shift in the molecule's partition coefficient (LogP).
-
Chromatographic Failure of HILIC: Because the intermediate is now highly hydrophobic, traditional HILIC methods fail completely, causing the pentazido derivative to elute in the void volume without separation from solvent peaks.
-
Ion Suppression in IP-RP-HPLC: While Ion-Pairing RP-HPLC (using Trifluoroacetic Acid, TFA) is standard for native aminoglycosides, TFA severely suppresses Electrospray Ionization (ESI) efficiency by increasing droplet surface tension and forming neutral ion pairs. Since the pentazido derivative lacks primary amines, the strong ion-pairing capability of TFA is entirely unnecessary and detrimental to MS detection.
Comparative Performance Data
To establish the optimal analytical environment, we compared three standard chromatographic approaches for the analysis of highly modified aminoglycoside intermediates.
Table 1: Comparative Performance of HPLC-MS Methodologies for Pentazido Tobramycin Validation
| Methodology | Column Chemistry | Mobile Phase System | Retention Factor (k') | MS Ion Suppression | Suitability for Pentazido Tobramycin |
| RP-HPLC-MS (Recommended) | C18 (Octadecylsilane) | Water/MeCN + 0.1% Formic Acid | 4.5 – 6.0 | Low (<10%) | Optimal : High resolution of hydrophobic azido derivatives. |
| HILIC-MS | Amide / Zwitterionic | MeCN/Water + 10mM NH₄OAc | < 0.5 (Void Volume) | Low (<10%) | Poor : Insufficient retention due to loss of polar amines. |
| IP-RP-HPLC | C18 (Octadecylsilane) | Water/MeCN + 0.1% TFA | 5.0 – 7.0 | High (>80%) | Suboptimal : Severe ESI signal quenching and adduct interference. |
Experimental Workflow & Logical Architecture
Fig 1. Experimental workflow from tobramycin azidation to HPLC-MS purity validation.
Self-Validating RP-HPLC-MS Protocol
To guarantee data integrity, this protocol is designed as a self-validating system . It incorporates internal mass balance checks to ensure no hidden impurities evade ionization.
Step 1: Sample Preparation & System Suitability
-
Solubilization: Dissolve 1.0 mg of crude despentamino pentazido tobramycin in 1.0 mL of HPLC-grade Acetonitrile (MeCN). Causality: The target molecule is highly hydrophobic; aqueous dissolution will result in precipitation and artificially high apparent purity.
-
Filtration: Pass the solution through a PTFE syringe filter.
-
Dilution: Dilute to a final working concentration of using the initial mobile phase (50:50 Water:MeCN with 0.1% Formic Acid).
-
System Suitability Check (SSC): Inject a solvent blank prior to the sample. Ensure the baseline is flat to confirm no carryover of the hydrophobic intermediate from previous runs.
Step 2: Chromatographic Separation Conditions
-
Column: High-strength silica C18 (e.g., particle size).
-
Mobile Phase A: Optima LC/MS Grade Water + 0.1% Formic Acid[4]. Causality: Formic acid provides sufficient protonation for the glycosidic oxygens to form [M+H]+ adducts without the severe MS signal suppression caused by TFA.
-
Mobile Phase B: Optima LC/MS Grade Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 50% B
-
1.0 - 8.0 min: Linear ramp to 95% B
-
8.0 - 10.0 min: Hold at 95% B (Column Wash)
-
10.0 - 13.0 min: Return to 50% B (Equilibration)
-
-
Flow Rate: 0.3 mL/min .
-
Column Temperature: 40∘C (Reduces backpressure and improves peak symmetry).
Step 3: Mass Spectrometry (ESI+) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.0 kV .
-
Desolvation Temperature: 350∘C .
-
Scan Range: m/z400−800 .
Data Interpretation & Purity Validation Logic
The exact mass of native tobramycin ( C18H37N5O9 ) is 467.26 Da . Complete azidation replaces five −NH2 groups with five −N3 groups. Each replacement results in a net mass shift of +25.99 Da (loss of 2 Hydrogen atoms, gain of 2 Nitrogen atoms). Therefore, the exact mass of despentamino pentazido tobramycin ( C18H27N15O9 ) is 597.21 Da .
Fig 2. Logical relationship for MS data extraction and relative purity calculation.
Mass Balance Validation Logic
To validate the purity, extract the following Extracted Ion Chromatograms (EICs) from the Total Ion Chromatogram (TIC):
-
Target Compound: Extract m/z598.22 ( [M+H]+ ) and m/z620.20 ( [M+Na]+ ).
-
Primary Impurity (Tetraazido-monoamino tobramycin): Extract m/z572.22 ( [M+H]+ ). This represents a molecule where one amine failed to undergo diazo transfer (a −26.00 Da shift from the target).
-
Secondary Impurity (Triazido-diamino tobramycin): Extract m/z546.22 ( [M+H]+ ).
Self-Validation Check: The sum of the Area Under the Curve (AUC) for the target mass and all identified incomplete azidation impurities must account for >95% of the TIC AUC. If it does not, a non-ionizing impurity or a structural degradation product (such as glycosidic bond cleavage) is present, invalidating the batch for downstream click-chemistry applications.
References
- Source: University of Groningen (rug.nl)
- Source: National Institutes of Health (nih.gov)
- Source: National Institutes of Health (nih.gov)
- Source: Fisher Scientific (fishersci.be)
Sources
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Despentamino Pentazido Tobramycin Tetrabenzyl Ether 6' '-tert-Butyldimethysilyl Ether, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]
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